6Z,10Z-Vitamin K2-d7

Catalog No.
S12904273
CAS No.
M.F
C31H40O2
M. Wt
451.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6Z,10Z-Vitamin K2-d7

Product Name

6Z,10Z-Vitamin K2-d7

IUPAC Name

5,6,7,8-tetradeuterio-2-[(2E,6Z,10Z)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione

Molecular Formula

C31H40O2

Molecular Weight

451.7 g/mol

InChI

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14-,24-16-,25-20+/i6D3,7D,8D,18D,19D

InChI Key

DKHGMERMDICWDU-XPEFUQSRSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(/C)\CC/C=C(/C)\CCC=C(C)C)[2H])[2H]

Vitamin K2 Biosynthesis and Metabolic Engineering

Author: Smolecule Technical Support Team. Date: February 2026

Vitamin K2 (menaquinone, MK) production in microorganisms involves two main biosynthetic pathways that converge at menaquinone. The table below summarizes the key pathways and engineering strategies [1]:

Aspect Classical Menaquinone (MK) Pathway Futalosine Pathway
Organisms Found in almost all aerobic or facultatively anaerobic prokaryotes [1]. Found in a broader taxonomic range, including anaerobic microorganisms [1].
Key Starting Intermediate Chorismate (from the Shikimate pathway) [1]. Chorismate [1].
Initial Step Converted to isochorismate by MenF [1]. Converted to 3-[(1-carboxyvinyl)oxy]benzoic acid by MqnA [1].
Key Intermediate 1,4-dihydroxy-2-naphthoate [1]. 1,4-dihydroxy-6-naphthoate [1].
Isoprenoid Side Chain Biosynthesis Produced via the MEP (from G3P & pyruvate) or MVA (from acetyl-CoA) pathways, yielding IPP and DMAPP [1]. Same as the classical pathway [1].
Final Assembly The naphthoquinone ring and isoprenoid side chain are combined by membrane-bound enzymes MenA and MenG to form Vitamin K2 [1]. Same as the classical pathway [1].

Metabolic Engineering Strategies for Enhanced Production: To increase Vitamin K2 yield, especially MK-7, strategies focus on engineering the precursor pathways [1]:

  • Shikimate Pathway: Targeted to increase the flux towards chorismate.
  • Polyisoprene Pathway: Engineered to enhance the supply of isoprenoid precursors (IPP/DMAPP).
  • Menaquinone Pathway: Direct manipulation of the genes involved in the core MK synthesis.
  • Membrane Engineering: Optimizing the cellular environment for the final assembly steps.

The following diagram illustrates the convergence of these biosynthetic pathways in a microbial cell factory:

G PEP Phosphoenolpyruvate (PEP) Shikimate Shikimate Pathway PEP->Shikimate E4P Erythrose-4-Phosphate (E4P) E4P->Shikimate G3P Glyceraldehyde-3-Phosphate (G3P) MEP MEP Pathway G3P->MEP Pyruvate Pyruvate Pyruvate->MEP AcetylCoA Acetyl-CoA MVA MVA Pathway AcetylCoA->MVA Chorismate Chorismate Classical Classical MK Pathway Chorismate->Classical Futalosine Futalosine Pathway Chorismate->Futalosine IPP_DMAPP IPP / DMAPP VitK2 Vitamin K2 (Menaquinone) IPP_DMAPP->VitK2 DHNA 1,4-dihydroxy-2-naphthoate DHNA->VitK2 DHNA_alt 1,4-dihydroxy-6-naphthoate DHNA_alt->VitK2 Shikimate->Chorismate MEP->IPP_DMAPP MVA->IPP_DMAPP Classical->DHNA Futalosine->DHNA_alt

Vitamin K2 microbial biosynthesis pathways converge from multiple precursor routes.

Molecular Mechanisms and Protein Activation

The primary mechanism of action for Vitamin K2 (as MK-7) is serving as an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme activates specific vitamin K-dependent proteins (VKDPs) by converting glutamate (Glu) residues to γ-carboxyglutamate (Gla), enabling them to bind calcium [2] [3] [4].

The table below summarizes key VKDPs relevant to drug development:

Vitamin K-Dependent Protein (VKDP) Primary Function in Health & Disease Implication of Carboxylation by Vitamin K2
Matrix Gla Protein (MGP) A potent inhibitor of soft tissue and vascular calcification [2] [3]. Activation of MGP via carboxylation is crucial for preventing vascular calcification and reducing cardiovascular risk [2] [3].
Osteocalcin A major non-collagenous protein in bone, essential for bone mineralization and strength [3]. Carboxylated osteocalcin binds calcium and hydroxyapatite, directly contributing to bone mineral density and reducing fracture risk [3].
Growth Arrest-Specific Gene 6 (Gas6) Involved in cellular processes like proliferation, apoptosis, and phagocytosis [3]. Carboxylation is required for its function; Gas6 is implicated in protecting vascular smooth muscle cells from calcification and apoptosis [3].

The following diagram illustrates the central role of K2 in activating these proteins:

G InactiveVKDPs Inactive VKDPs (ucOC, ucMGP) GGCX γ-Glutamyl Carboxylase (GGCX) InactiveVKDPs->GGCX  Substrate K2 Vitamin K2 (MK-7) K2->GGCX  Essential Cofactor ActiveVKDPs Active VKDPs (cOC, cMGP) GGCX->ActiveVKDPs BoneHealth Improved Bone Mineralization Reduced Fracture Risk ActiveVKDPs->BoneHealth cOC VascularHealth Inhibition of Vascular Calcification Improved Cardiovascular Health ActiveVKDPs->VascularHealth cMGP

Vitamin K2 acts as a cofactor for GGCX to activate key regulatory proteins.

Experimental Considerations and Future Directions

  • Fermentation-based production using engineered Bacillus subtilis strains is the primary method for industrial-scale MK-7 production [1] [2]
  • Analytical challenges involve distinguishing between biologically active trans-isomers and inactive cis-isomers of MK-7 [2]
  • Clinical trial design for vitamin K2 interventions requires careful consideration of dosing strategies and outcome measures, such as circulating uncarboxylated VKDP levels as functional biomarkers [5]

References

Scientific Rationale and Interconnection with Lipids

Author: Smolecule Technical Support Team. Date: February 2026

Using deuterium (²H), a stable, non-radioactive isotope of hydrogen, is a powerful technique for tracing the absorption, distribution, metabolism, and excretion of nutrients in the body without disrupting their biochemical function [1]. For vitamin K, this is particularly relevant because its metabolism is deeply interconnected with lipid metabolism [2].

  • Lipid-Dependent Absorption and Transport: As a fat-soluble vitamin, vitamin K's absorption in the intestine depends on dietary fats and bile salts. It is then packaged into chylomicrons and transported in the bloodstream by various lipoproteins (TRLs, LDL, HDL) [2].
  • Shared Transporters: Cholesterol and vitamin K share common transport proteins in intestinal and liver cells, such as NPC1L1 and ABCG5/ABCG8 [2]. This means the absorption and excretion of one can competitively influence the other.
  • Shared Biosynthetic Pathway: The synthesis of cholesterol and the conversion of vitamin K1 into the MK-4 form of vitamin K2 share a common biosynthetic intermediate, geranylgeranyl pyrophosphate (GGPP). Drugs that inhibit cholesterol synthesis (statins) can also reduce the endogenous production of MK-4 [2].

Research Insights from a Deuterium-Labeling Study

The following table summarizes a key clinical study that used deuterium-labeled phylloquinone (vitamin K1). Its findings are highly relevant for designing K2 studies, given the metabolic conversion between K forms [3].

Aspect Details
Study Objective Compare plasma response to deuterium-labeled vitamin K1 intake in older vs. younger adults after dietary depletion and repletion [3].
Labeled Compound Deuterium-labeled phylloquinone (²H-phylloquinone) [3].
Subjects 42 older (avg. 67.2 yrs) and younger (avg. 31.8 yrs) adults [3].
Dietary Protocol Sequential 28-day phases: depletion (~10 µg phylloquinone/day) followed by repletion (~500 µg phylloquinone/day) [3].
Dosing A single dose of ²H-phylloquinone-rich collard greens consumed on day 23 of each diet phase [3].
Key Measurement Plasma ²H-phylloquinone Area Under the Curve (AUC) over 72 hours [3].

| Core Findings | - Plasma response was 34% higher in older adults [3].

  • This age effect was fully explained by the serum triglyceride (TG) response [3].
  • After adjusting for TG AUC, the age effect was no longer significant [3].
  • Response was independent of the individual's existing vitamin K status (depletion vs. repletion) [3]. | | Primary Conclusion | The plasma response to vitamin K intake is a predominantly lipid-driven effect, highlighting the critical need to account for triglyceride levels in study design and data analysis [3]. |

Experimental Workflow for a Deuterium-Labeling Study

The study above outlines a robust protocol for a kinetic analysis of vitamin K absorption. The workflow can be visualized as follows:

G Start Study Population: Older & Younger Adults A Dietary Control Phase: Vitamin K Depletion Start->A B Stable Isotope Dose: Administer ²H-Labeled Vitamin K A->B C Serial Blood Sampling: Over 72 Hours B->C D Sample Analysis: LC-MS Measurement of ²H-Vitamin K C->D E Data Analysis: Calculate AUC & Correlate with Triglycerides D->E Conclusion Conclusion: Lipid-driven absorption, No age effect after TG adjustment E->Conclusion

Experimental workflow for a kinetic study on deuterium-labeled vitamin K absorption.

Key Methodological Considerations

Based on the general principles and the specific study, here are critical factors to consider for experimental design:

  • Accounting for Lipids: The finding that triglyceride levels are a major confounding variable is paramount [3]. Your protocol must include concurrent measurement of serum triglycerides during the pharmacokinetic sampling to properly interpret the vitamin K data.
  • Choice of Vitamin K2 Form: Vitamin K2 includes several forms (e.g., MK-4, MK-7) with different chain lengths and pharmacokinetics [2] [4]. MK-4 is the primary form found in tissues and can be produced endogenously from K1, while MK-7, with a longer side chain, has a longer plasma half-life [2] [4]. The research question will dictate whether to study MK-4, MK-7, or another menaquinone.
  • Advanced MS Techniques: For complex protein systems or higher-throughput analyses, modern Hydrogen/Deuterium Exchange Mass Spectrometry (HX-MS) workflows using Data-Independent Acquisition (DIA) can automate data curation and improve reliability, as discussed in a recent methodological paper [1]. While this is more common for studying protein structures, the principles of handling deuterated samples are analogous.

References

role of 6Z 10Z Vitamin K2 d7 in gamma glutamyl carboxylase activation

Author: Smolecule Technical Support Team. Date: February 2026

The Gamma-Glutamyl Carboxylase (GGCX) Reaction

Core Reaction: GGCX is the enzyme responsible for the post-translational modification of vitamin K-dependent proteins (VKDPs). It catalyzes the conversion of specific glutamate (Glu) residues in these proteins to gamma-carboxyglutamate (Gla) residues [1] [2] [3]. This carboxylation is essential for the biological activity of a wide range of proteins involved in coagulation, bone metabolism, and other physiological processes [4].

The Vitamin K Cofactor: The reaction requires vitamin K hydroquinone (KH₂) as an essential cofactor. During carboxylation, KH₂ is oxidized to vitamin K 2,3-epoxide (KO), and carbon dioxide is added to the glutamate residue [1]. The enzyme vitamin K epoxide reductase (VKOR) then recycles the epoxide back to the usable hydroquinone form, completing the "vitamin K cycle" [2] [5].

GGCX_Mechanism GGCX Catalytic Cycle KH2 Vitamin K Hydroquinone (KH₂) KO Vitamin K 2,3-Epoxide (KO) KH2->KO Oxidized KO->KH2 Recycled Glu Protein-bound Glutamate (Glu) Gla Protein-bound γ-carboxyglutamate (Gla) Glu->Gla Carboxylated CO2 CO₂ CO2->Gla GGCX γ-Glutamyl Carboxylase (GGCX) GGCX->KH2 GGCX->Glu VKOR Vitamin K Epoxide Reductase (VKOR) VKOR->KO

Figure 1: The catalytic cycle of GGCX, driven by vitamin K hydroquinone oxidation and coupled glutamate carboxylation.

Structural Insights into GGCX Activation

Recent cryo-EM structures have illuminated how GGCX, vitamin K, and substrates interact at the molecular level.

  • Substrate Recognition: VKDPs contain a propeptide that acts as a recognition signal for GGCX. The propeptide binds to GGCX's lumenal domain, which stabilizes the enzyme and creates the binding pocket for vitamin K [6] [7].
  • Vitamin K Binding and the "Superbase" Mechanism: The binding of the propeptide triggers a conformational change in GGCX. Vitamin K hydroquinone (KH₂) binds in a hydrophobic pocket within the transmembrane region. Research indicates that residue Lys218 in GGCX mediates the oxidation of KH₂, which leads to the generation of a strong base (a free hydroxide ion) that deprotonates the glutamate residue, allowing it to react with CO₂ [1] [6] [7].
  • Role of Membrane Environment: Cholesterol and other membrane components interact with GGCX's transmembrane helices, suggesting a regulatory link between membrane composition and the enzyme's activity and cellular levels [7].

Vitamin K2 Isomers and GGCX Activation

The following table summarizes the current knowledge on different forms of vitamin K relevant to GGCX function.

Vitamin Form Chemical Structure Role in GGCX Activation Key Characteristics
Phylloquinone (K₁) Naphthoquinone ring + phytyl side chain (4 prenyl units) [2] Cofactor for GGCX [2] Primary plant-derived form; major dietary source [2].
Menaquinone-7 (MK-7, K₂) Naphthoquinone ring + unsaturated side chain (7 isoprene units) [8] [9] Cofactor for GGCX; all-trans isomer is the potent, biologically active form [8] [9] Long-half life, high bioavailability; produced by bacteria (e.g., in natto) [8].
"6Z 10Z" MK-7 Isomer Naphthoquinone ring + unsaturated side chain with cis (Z) double bonds at 6 & 10 Not described in scientific literature; expected to be inactive or have low activity. Cis isomers are generally considered inactive, as the enzyme's hydrophobic tunnel is structured for the all-trans form [9].
Menadione (K₃) Synthetic naphthoquinone ring without side chain [8] [2] Can be converted to MK-4 in tissues to serve as a cofactor precursor [2]. Synthetic form; side chain is required for activity in the enzymatic cycle [9].

Experimental Analysis of GGCX Function

To study GGCX activity and vitamin K function, researchers use a combination of biochemical, cellular, and structural biology techniques.

1. Functional Carboxylation Assays

  • Purpose: To directly measure the enzymatic activity of GGCX in converting glutamate to Gla residues in a target protein.
  • Methodology:
    • *In vitro* Enzyme Assays: Purified GGCX is incubated with a synthetic peptide substrate containing the glutamate target sequence, vitamin K hydroquinone (KH₂), CO₂, and oxygen. The reaction is stopped, and products are analyzed [1].
    • Detection: The formation of Gla residues is quantified using mass spectrometry to detect the mass shift corresponding to the addition of CO₂ [6]. Alternatively, the consumption of KH₂ or generation of the epoxide product can be monitored.
  • Application: This method is used to test the efficacy of different vitamin K isoforms (like MK-7) as cofactors and to characterize the functional impact of disease-associated GGCX mutations [5].

2. Structural Biology Workflow

  • Purpose: To determine the high-resolution three-dimensional structure of GGCX in complex with its substrates and cofactors to understand the mechanism.
  • Methodology (as in recent studies [6] [7]):
    • Protein Purification: Human GGCX is overexpressed and purified from a cell culture system.
    • Complex Formation: The purified GGCX is incubated with a vitamin K-dependent protein (or its propeptide) and vitamin K (e.g., MK-4 hydroquinone).
    • Cryo-EM Grid Preparation: The sample is applied to a grid and flash-frozen in vitreous ice.
    • Data Collection & Processing: A cryo-electron microscope collects thousands of micrographs. Computational processing generates a 3D reconstruction of the complex.
    • Model Building: An atomic model is built into the cryo-EM density map, revealing the precise positions of the propeptide, vitamin K, and key active site residues like Lys218.

GGCX_Workflow GGCX Experimental Workflow Start Research Goal: Characterize GGCX Activation Step1 1. Protein Expression & Purification Start->Step1 Step2 2. Complex Formation (GGCX + Propeptide + Vit. K) Step1->Step2 Step3 3. Structural Analysis (Cryo-EM) Step2->Step3 Step4 4. Functional Validation (Carboxylation Assay) Step3->Step4 Step5 5. Cellular Phenotyping (e.g., Gla measurement) Step4->Step5 End Mechanistic Insights Step5->End

Figure 2: A simplified workflow for the experimental characterization of GGCX structure and function.

Clinical and Therapeutic Implications

Dysregulation of the GGCX pathway has significant clinical consequences.

  • Coagulation Disorders: Mutations in the GGCX gene cause Vitamin K-dependent Coagulation Factor Deficiency type 1 (VKCFD1), a rare autosomal recessive bleeding disorder characterized by deficient levels of factors II, VII, IX, X, and anticoagulants protein C and S [1] [5].
  • Warfarin Anticoagulation: The drug warfarin inhibits VKOR, preventing the recycling of vitamin K. This reduces GGCX activity, lowering the levels of active clotting factors and producing an anticoagulant effect [2] [3].
  • Beyond Coagulation: GGCX is critical for carboxylating extra-hepatic proteins like Matrix Gla Protein (MGP) and Osteocalcin. Undercarboxylated MGP cannot prevent soft tissue calcification, linking vitamin K status to cardiovascular health. Undercarboxylated osteocalcin is a marker of poor bone health [8] [2] [4].

Future Research Directions

  • Isomer-Specific Activity: The biological activity of specific cis isomers of menaquinones, such as 6Z 10Z MK-7, remains an unexplored area and warrants experimental investigation.
  • Tissue-Specific Regulation: How GGCX activity and vitamin K utilization are regulated in different tissues (liver vs. bone vs. vasculature) is not fully understood and is key to developing targeted therapies.
  • Drug Development: A deeper mechanistic understanding of GGCX could lead to novel therapeutics for conditions like vascular calcification and osteoporosis, potentially by modulating the enzyme's activity in a tissue-specific manner.

References

6Z 10Z Vitamin K2 d7 biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Basis of Vitamin K2 Activity

Vitamin K2 refers to a group of compounds known as menaquinones (MKs). Their core biological activity is tied to their function as cofactors for the enzyme γ-glutamylcarboxylase. This enzyme catalyzes the conversion of specific glutamic acid (Glu) residues to γ-carboxyglutamic acid (Gla) in Vitamin K-dependent proteins (VKDPs). This carboxylation is critical for the ability of these proteins to bind calcium [1].

The table below summarizes the key VKDPs and their physiological roles, which constitute the primary mechanisms of Vitamin K2's biological activity.

Vitamin K-Dependent Protein (VKDP) Primary Tissue/Function Role of Carboxylation
Matrix Gla Protein (MGP) [2] [3] [1] Vascular smooth muscle, cartilage Inhibits soft tissue and vascular calcification; inactivation leads to calcium deposition in arteries.
Osteocalcin [2] [3] [1] Bone Binds calcium and facilitates its incorporation into the bone matrix; essential for bone mineralization and turnover.
Gas6 (Growth arrest-specific gene 6) [1] Nervous system, heart, lungs, kidneys Regulates cellular functions including proliferation, adhesion, protection against apoptosis, and phagocytosis.
Coagulation Factors (II, VII, IX, X) and Proteins C, S, Z [1] Liver; blood coagulation Enables binding to phospholipid surfaces for the blood clotting cascade; Proteins C and S have anticoagulant roles.

Experimental Evidence for Broader Biological Activities

Beyond its classical roles, research has uncovered other significant biological activities, particularly for the menaquinone-4 (MK-4) form. The following diagram outlines one well-established anticancer mechanism.

G VK2 Vitamin K2 (MK-4) ROS ROS Generation VK2->ROS JNK JNK Activation ROS->JNK p38 p38 MAPK Activation ROS->p38 Mitochondria Mitochondrial Pathway JNK->Mitochondria p38->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Diagram of Vitamin K2-induced apoptosis via ROS-JNK/p38-mitochondrial pathways in cancer cells [4].

Supporting Experimental Data from a Bladder Cancer Study:

  • Cell Lines: Human bladder cancer cells (T24, J82, EJ) and normal cell lines (L02, HEK293) were used [4].
  • Treatment: Cells were treated with Vitamin K2 (MK-4), dissolved in ethanol with a final solvent concentration of 0.1% in culture medium [4].
  • Key Methodologies:
    • Cell Viability: Assessed using the MTT assay [4].
    • Apoptosis Detection: Annexin V-FITC/PI staining analyzed by flow cytometry and TUNEL assay [4].
    • Mitochondrial Membrane Potential (ΔΨm): Measured using Rhodamine 123 staining [4].
    • ROS Detection: Fluorescence-based assays with the inhibitor N-acetyl cysteine (NAC) [4].
    • Protein Analysis: Western Blot for cytochrome c release, cleavage of caspase-3 and PARP, and phosphorylation of JNK and p38. Subcellular fractionation was used to isolate mitochondrial and cytosolic proteins [4].
    • Pathway Inhibition: Specific inhibitors SP600125 (JNK) and SB203580 (p38 MAPK) were used to confirm the involvement of these pathways [4].

Vitamin K2 in Physiology and Disease

Clinical and preclinical studies highlight the importance of Vitamin K2 in several physiological systems:

  • Bone Health: K2 supplementation (both MK-4 and MK-7) has been shown to improve bone strength and reduce fracture rates in postmenopausal women by activating osteocalcin [2] [3].
  • Glycemic Homeostasis: A 6-month randomized controlled trial on Type 2 Diabetes patients found that MK-7 supplementation significantly reduced fasting glucose, insulin, and HbA1c levels. This effect was linked to changes in the gut microbiome and increased beneficial fecal metabolites like secondary bile acids and short-chain fatty acids [5].
  • Cardiovascular Health: K2 activates Matrix Gla Protein (MGP), a potent inhibitor of vascular calcification. Large observational studies, such as the Rotterdam Study, have associated higher K2 intake with a lower risk of severe aortic calcification, coronary heart disease, and cardiovascular mortality [2] [6] [3].

Guidance for Further Research on Your Specific Compound

The term "6Z 10Z Vitamin K2 d7" suggests a highly specialized molecule, likely a deuterated form (indicated by "d7") with specific stereochemistry at two double bonds (6Z, 10Z). This compound is probably a chemical reference standard or a metabolite used in advanced pharmacokinetic or mass spectrometry studies.

  • Search Specialized Databases: Query the exact compound name in chemical and pharmaceutical databases like PubChem, ChemSpider, or the freely available portion of SciFinder. This can provide structural information and suppliers.
  • Probe Scientific Literature: Search Google Scholar and PubMed for the full chemical name or its variants. Focus your search on journals specializing in analytical chemistry, drug metabolism, or lipid research.
  • Consult Suppliers: Companies that specialize in fine chemicals, stable isotopes, and research biochemicals often provide detailed analytical data and certificates of analysis for such specific compounds on their websites.

References

Analytical Methods for Detection & Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Deuterated menaquinones are primarily used as internal standards in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure accurate quantification of their non-deuterated counterparts in complex biological samples [1] [2].

The workflow for this method can be summarized as follows, illustrating the key steps from sample preparation to final quantification:

G SamplePrep Sample Preparation SPE Solid-Phase Extraction (SPE) Purification SamplePrep->SPE LC Liquid Chromatography (LC Separation) SPE->LC MS Tandem Mass Spectrometry (MS/MS Detection & Quantification) LC->MS Data Data Analysis (Peak Area Ratio) MS->Data

LC-MS/MS workflow for quantifying menaquinones using deuterated internal standards.

Here are the detailed methodologies for the key steps in this workflow:

  • Sample Preparation: A typical protocol for serum involves protein precipitation followed by liquid-liquid extraction. In one study, 500 µL of serum was mixed with deuterated internal standards and then extracted using a mixture of n-hexane and diethyl ether [1].
  • Chromatography: Separation is achieved using a reversed-phase C8 column (e.g., 2.1 x 100 mm, 1.8 µm) with a gradient elution of methanol and water, both often modified with 0.1% ammonium fluoride. This allows for the separation of various menaquinones within a short runtime (e.g., 9 minutes) [1].
  • Mass Spectrometry Detection: Detection is performed using electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM). This measures specific transitions from the precursor ion to a characteristic product ion for each compound [1]. An older method uses Atmospheric Pressure Chemical Ionization (APCI) [2].

The specific MRM transitions and parameters used for detection are quantitative data that should be structured for easy reference:

Compound Precursor Ion (m/z) Product Ion (m/z) Retention Time (min) Collision Energy (V)
d7-MK-7 [1] 656.5 194.1 7.9 32
d7-MK-4 [1] 452.4 194.1 3.1 20
d7-Phylloquinone [1] 458.3 194.1 4.8 24
MK-4 [2] 445.3 187.0 <5.0 Not Specified

Performance Metrics & Stability Indicators

The validity of using deuterated standards rests on their similar chemical behavior and stability compared to the analytes. The performance data below demonstrates the precision of the methods.

Parameter Value for d7-MK-4 Value for d7-MK-7
Intra-assay Precision (CV) 3.2% - 14.3% [1] 6.0% - 11.1% [1]
Inter-assay Precision (CV) 8.7% - 15.2% [1] 7.2% - 13.2% [1]
Linear Range 1 - 1000 ng/mL (in osteoblasts) [2] Method validated for clinical ranges [1]

Research Applications

The primary application of deuterated menaquinones is in metabolic and pharmacokinetic studies.

  • Tracking Metabolism: Research using deuterated MK-4 in human osteoblasts has shown that it is metabolized to menaquinone-4 epoxide within bone tissue. This provides direct evidence that the vitamin K cycle, essential for activating proteins like osteocalcin, is active in the skeletal system [2].
  • Establishing Reference Ranges: These compounds are crucial for accurately determining baseline levels of menaquinones in healthy populations, which is a prerequisite for understanding deficiency states [1].

References

HPLC FLD analysis of 6Z 10Z Vitamin K2 d7

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Context of Vitamin K2

Vitamin K2 belongs to a family of compounds known as menaquinones (MKs). The basic structure consists of a 2-methyl-1,4-naphthoquinone ring and a side chain of a varying number of isoprene units [1]. The "d7" in your compound's name likely indicates it is a deuterated internal standard, a common practice in mass spectrometry for precise quantification.

Fundamentals of HPLC-FLD for Fat-Soluble Compounds

Although no direct method for Vitamin K2 was found, research on analyzing other fat-soluble molecules (like steroids) via HPLC-FLD reveals a common challenge: many such compounds are not naturally fluorescent and require chemical derivatization before detection [2].

The table below summarizes reagents used for analyzing non-fluorescent steroids, which may offer insights for Vitamin K2.

Derivatization Reagent Target Functional Groups / Compounds Example Reaction Conditions
1-Anthroyl nitrile (1-AN) [2] Primary alcohol groups (e.g., on corticosteroids) Room temperature, 10 minutes [2]
9-Anthroyl nitrile (9-AN) [2] Hydroxysteroids, glucocorticoids In the presence of base (e.g., quinuclidine), 30 minutes at room temperature [2]
2-(11H-Benzo[a]carbazole-11-yl) ethyl carbonochloridate (BCEC-Cl) [2] Phenolic compounds (e.g., estrogens) pH 10 NaHCO₃ buffer, 43°C, 14 minutes [2]

A Proposed Method Development Workflow

Based on general analytical principles and the search results, developing a method from scratch would involve the following steps, which are visualized in the workflow below.

workflow Start Start Method Development SamplePrep Sample Preparation (LLE or SPE) Start->SamplePrep Derivatization Derivatization Investigate reagents for naphthoquinone ring SamplePrep->Derivatization HPLC HPLC Separation C18 column, methanol/ acetonitrile mobile phase Derivatization->HPLC FLD FLD Detection Optimize λ_ex and λ_em HPLC->FLD Validation Method Validation FLD->Validation

Critical Gaps and Future Research Directions

  • Direct FLD Possibility: The core 1,4-naphthoquinone structure of Vitamin K2 is not inherently fluorescent. A derivatization step is almost certainly required, but the specific reagent and conditions for the 6Z 10Z Vitamin K2 d7 isomer need to be developed and optimized.
  • Chromatographic Separation: The "6Z 10Z" notation specifies the geometry (cis) of two double bonds in the isoprenoid side chain. Separating this specific isomer from others (like the more common all-trans) will be a critical focus of the HPLC method development.
  • Suggested Avenues: To proceed, I recommend a targeted search in scientific journals using terms like "HPLC-FLD of menaquinones," "derivatization of vitamin K2," and "analysis of deuterated vitamin K2." Patents from pharmaceutical or analytical companies might also be a source of detailed protocols.

References

Comprehensive Application Notes and Protocols: Tandem Mass Spectrometry Analysis of Deuterated Vitamin K2

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Deuterated vitamin K2 analysis represents a cutting-edge area in bioanalytical chemistry, combining the unique biological properties of vitamin K with the metabolic stability offered by deuterium substitution. Deuterium incorporation into vitamin K2 molecules decreases the rate of metabolic breakdown by strengthening carbon-deuterium bonds compared to carbon-hydrogen bonds, a phenomenon known as the deuterium kinetic isotope effect (DKIE). This enhanced metabolic stability prolongs the half-life of deuterated compounds, potentially allowing for reduced dosing frequency and improved therapeutic profiles in pharmaceutical applications. [1] The analysis of these compounds requires sophisticated analytical approaches, with liquid chromatography tandem mass spectrometry (LC-MS/MS) emerging as the gold standard due to its exceptional sensitivity, selectivity, and ability to distinguish between deuterated and non-deuterated compounds based on mass differences. [2]

Vitamin K2, or menaquinone, exists in multiple forms characterized by the number of isoprenoid units in their side chains, with MK-4 and MK-7 being the most nutritionally relevant. [3] Naturally occurring vitamin K2 is produced by bacterial fermentation and found in fermented foods and animal products, while deuterated analogs are synthetically modified to replace specific hydrogen atoms with deuterium atoms. [3] [1] The analysis of deuterated vitamin K2 presents unique challenges, including the need to resolve complex lipid-soluble molecules from biological matrices, distinguish subtle mass differences imposed by deuterium incorporation, and achieve sufficient sensitivity for pharmacokinetic studies. This document provides comprehensive application notes and detailed protocols to address these challenges, enabling researchers to implement robust MS/MS methods for deuterated vitamin K2 analysis in various research and development applications. [2] [4]

Experimental Design & Methodology

Liquid Chromatography Conditions

Optimal chromatographic separation is fundamental for successful analysis of deuterated vitamin K2, requiring careful optimization of stationary phase, mobile phase composition, and gradient profile to achieve adequate resolution from matrix interferences and isobaric compounds. The protocols identified from the search results consistently employ reversed-phase chromatography with C18 columns, leveraging the hydrophobic nature of vitamin K2 compounds. [2] [4] [5] A representative method uses a Phenomenex SB-C18 column (250 × 4.6 mm, 5 μm) with a mobile phase consisting of acetonitrile and 0.1% v/v formic acid in water (80:20 v/v) at a flow rate of 0.9 mL/min. [2] This chromatographic system provides excellent retention and peak shape for vitamin K analogs, with the formic acid additive enhancing ionization efficiency in positive ion mode MS detection.

The elution of deuterated vitamin K2 typically occurs between 5-6 minutes under these conditions, though retention time may vary slightly depending on the specific deuterated analog and the length of its isoprenoid side chain. For methods analyzing multiple vitamin K isoforms, gradient elution may be necessary to resolve structurally similar compounds. The search results indicate that isocratic methods can provide sufficient separation for single-analyte quantification, offering advantages in method robustness and re-equilibration time. [2] Regardless of the approach, adequate retention time stability must be demonstrated during method validation, with retention time variations typically limited to ≤±2% across analytical batches. [2] [5]

Mass Spectrometry Parameters

Mass spectrometric detection represents the cornerstone of deuterated vitamin K2 analysis, with the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) approach providing the specificity needed for precise quantification in complex biological matrices. The search results indicate that electrospray ionization (ESI) in positive ion mode is most commonly employed, with deuterated vitamin K2 typically forming [M+H]+ or [M+NH4]+ ions. [2] [4] Alternative ionization approaches such as atmospheric pressure chemical ionization (APCI) may also be considered, particularly for more non-polar vitamin K analogs that may ionize less efficiently via ESI.

Table 1: Optimal MS/MS Parameters for Deuterated Vitamin K2 Analysis

Parameter Recommended Setting Alternative Options
Ionization Mode ESI Positive APCI Positive
Drying Gas Temp 300-350°C -
Nebulizer Pressure 30-50 psi -
Drying Gas Flow 10-12 L/min -
MRM Transitions m/z 451.3 → m/z 187.1* Compound-specific
Collision Energy 15-25 eV Optimize for each transition
Fragmentor Voltage 80-120 V -

\Example transition; actual values depend on specific deuterated analog [4]*

The deuterium kinetic isotope effect can influence fragmentation patterns, making optimization of collision energies particularly important for deuterated analogs. [1] While the core naphthoquinone structure typically produces characteristic fragments at m/z 187.1 and 225.1, the specific MRM transitions must be optimized for each deuterated vitamin K2 compound. [4] The mass shift introduced by deuterium incorporation (approximately 1 Da per deuterium atom) allows clear distinction from non-deuterated vitamin K2, but researchers should verify the absence of interference from naturally occurring isotopes or metabolic products. Instrument parameters should be optimized to maximize signal-to-noise ratio while maintaining sufficient specificity, with particular attention to collision energy and fragmentor voltage which directly impact fragmentation efficiency. [2] [4] [5]

Sample Preparation Approach

Effective sample preparation is critical for reliable analysis of deuterated vitamin K2, removing matrix interferences while maintaining analyte integrity. The search results indicate that liquid-liquid extraction (LLE) is widely employed, leveraging the lipophilic nature of vitamin K2 compounds. [2] [4] Specifically, methods using n-hexane or mixtures of n-hexane and ethanol have demonstrated excellent extraction efficiency for vitamin K analogs from biological matrices including plasma and tissue homogenates. [4] The LLE protocol typically involves protein precipitation followed by extraction with organic solvents, centrifugation, collection of the organic layer, and evaporation under a gentle stream of nitrogen before reconstitution in mobile phase-compatible solvents.

Alternative sample preparation approaches include protein precipitation with acetonitrile and solid-phase extraction (SPE), though these may offer less effective cleanup for particularly complex matrices. The selection of an appropriate internal standard is paramount for accurate quantification, with stable isotope-labeled internal standards (e.g., d7-vitamin K2) representing the ideal choice as they compensate for extraction efficiency variations and matrix effects. [2] [5] When such standards are unavailable, structurally similar compounds (e.g., other vitamin K analogs) may be used, though method performance may be compromised. Extraction recovery should be rigorously evaluated during method validation, with acceptable recovery typically ranging from 85-115% for bioanalytical methods. [2]

Method Validation

Specificity and Selectivity

Method specificity ensures that the measured signal originates exclusively from the target analyte without interference from matrix components, metabolites, or concomitant medications. The search results indicate that chromatographic resolution is typically assessed by analyzing blank plasma samples from at least six different sources and comparing them with spiked samples. [2] [5] Specificity is demonstrated when the response in blank matrices at the retention time of deuterated vitamin K2 is less than 20% of the lower limit of quantification (LLOQ) and less than 5% for the internal standard. Additionally, potential interferents such as non-deuterated vitamin K2, other vitamin K isoforms (K1, MK-4, MK-7), and known metabolites should be chromatographically resolved from the deuterated analyte, with resolution greater than 1.5 typically considered acceptable.

The deuterium incorporation itself provides inherent selectivity in mass detection due to the mass shift, but chromatographic separation remains important as matrix effects can significantly impact ionization efficiency. Matrix effects should be quantitatively assessed using the post-extraction spiking approach, calculating the matrix factor (MF) as the peak area in the presence of matrix ions divided by the peak area in pure solution. [2] [5] The precision of the matrix factor should be ≤15% across different lots of matrix, with a value of 1.0 indicating no matrix effects, values <1.0 indicating ion suppression, and values >1.0 indicating ion enhancement. For deuterated vitamin K2 analysis, careful attention should be paid to phospholipid-mediated matrix effects, which can be mitigated through optimized sample cleanup and chromatographic separation.

Linearity and Sensitivity

Linearity assessment establishes the relationship between analyte concentration and detector response across the validated range, with the search results indicating that weighted least-squares regression (typically 1/x or 1/x²) provides the best fit for vitamin K compounds. [2] [5] The calibration curve should consist of at least six to eight concentration levels, plus blank and zero samples, with each standard analyzed in duplicate. Linearity acceptance criteria typically require correlation coefficients (r) ≥0.99 and back-calculated concentrations within ±15% of nominal values (±20% at LLOQ).

Table 2: Representative Validation Parameters for Deuterated Vitamin K2 LC-MS/MS Methods

Validation Parameter Acceptance Criteria Reported Performance
Linearity Range 6-8 concentrations 141.5–5660 ng/mL (reported for similar compounds)
Correlation Coefficient (r²) ≥0.99 >0.99 [2] [5]
LLOQ S/N ≥5, accuracy ±20% Compound-dependent
Intra-batch Precision ≤15% RSD 3.14-4.92% RSD [5]
Inter-batch Precision ≤15% RSD 3.32-4.93% RSD [5]
Intra-batch Accuracy ±15% RE -8.44 to 5.69% RE [5]
Inter-batch Accuracy ±15% RE -5.26 to 4.63% RE [5]
Extraction Recovery Consistent and reproducible Mean 97.45% [5]

Method sensitivity is defined by the lower limit of quantification (LLOQ), representing the lowest concentration that can be measured with acceptable precision and accuracy (typically ±20%). For deuterated vitamin K2, LLOQ values in the low nanogram-per-milliliter range are typically achievable, which is generally sufficient for pharmacokinetic studies given the relatively high exposure levels of vitamin K compounds. [2] [5] The signal-to-noise ratio at LLOQ should be ≥5:1, and the LLOQ should be established using at least five replicates with precision ≤20% CV and accuracy within ±20% of nominal concentration.

Accuracy, Precision, and Stability

Method accuracy and precision are fundamental validation parameters that demonstrate the reliability of the analytical method. The search results indicate that both intra-batch and inter-batch performance should be evaluated using quality control (QC) samples at a minimum of three concentration levels (low, medium, high) spanning the calibration range. [2] [5] For accuracy, mean values should be within ±15% of nominal concentrations for all QC levels (±20% at LLOQ), while precision should not exceed 15% relative standard deviation (RSD) for all QCs (20% at LLOQ). The reported methods for similar compounds demonstrate excellent performance, with intra-batch precision of 3.14-4.92% RSD and inter-batch precision of 3.32-4.93% RSD. [5]

Stability assessment ensures the integrity of deuterated vitamin K2 throughout the analytical process, with evaluations typically including:

  • Bench-top stability (at room temperature for at least 4-24 hours)
  • Processed sample stability (in autosampler conditions for at least 24-48 hours)
  • Freeze-thaw stability (through at least three cycles)
  • Long-term frozen stability (at -20°C and -80°C for at least 30 days)

Stability is demonstrated when the mean concentration of stability samples is within ±15% of nominal concentrations. Given the light sensitivity of vitamin K compounds, protection from light should be maintained throughout sample handling and storage, using amber vials or covering transparent containers with aluminum foil. [4] Additionally, the stability of deuterated vitamin K2 in stock solutions should be verified periodically.

Experimental Protocols

Sample Extraction Protocol

Proper sample preparation is essential for accurate quantification of deuterated vitamin K2 in biological matrices. The following detailed protocol, adapted from multiple sources in the search results, provides a robust procedure for plasma sample preparation: [2] [4]

  • Thaw frozen plasma samples on ice or in a refrigerator at 4°C. Once thawed, vortex thoroughly to ensure homogeneity.

  • Pipette 100 μL of plasma into a clean glass or polypropylene tube. Add an appropriate volume of internal standard working solution (typically 10-25 μL) to each sample, calibration standard, and quality control sample.

  • Add 300 μL of protein precipitation solvent (acetonitrile or methanol) to each sample. Vortex vigorously for 1-2 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to a new tube and add 500 μL of extraction solvent (n-hexane or n-hexane:ethyl acetate, 9:1 v/v). Vortex for 3-5 minutes to ensure complete extraction.

  • Centrifuge at 5,000 × g for 5 minutes to facilitate phase separation. Carefully transfer the upper organic layer to a new tube, taking care not to disturb the interface.

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen at 30-40°C. Do not overheat as vitamin K compounds are temperature-sensitive.

  • Reconstitute the dry residue in 100 μL of mobile phase (typically acetonitrile:methanol, 80:20 v/v) by vortexing for 1-2 minutes. Transfer to an autosampler vial with insert for LC-MS/MS analysis.

This liquid-liquid extraction protocol has demonstrated mean recovery of approximately 97% for similar vitamin K compounds, providing excellent cleanup of plasma matrix components. [5] For alternative matrices such as tissue homogenates or cell lysates, the protocol may require modification, particularly in the sample:solvent ratio during the extraction step.

Instrumental Analysis Protocol

LC-MS/MS analysis of deuterated vitamin K2 should be performed according to a standardized protocol to ensure consistency and data quality. The following procedure details the instrumental analysis:

  • Initialize the LC-MS/MS system by equilibrating with initial mobile phase composition for at least 15-30 minutes until stable backpressure and baseline are achieved.

  • Set the autosampler temperature to 4-10°C and the column oven temperature to 30-40°C to maintain analyte stability during analysis.

  • Inject appropriate system suitability standards to verify chromatographic performance (peak shape, retention time stability) and mass spectrometric sensitivity before analyzing study samples.

  • Program the autosampler to inject 5-20 μL of each reconstituted sample using partial loop or full loop injection mode, with needle wash steps between injections to minimize carryover.

  • Separate samples using the optimized chromatographic conditions:

    • Column: Phenomenex SB-C18 (250 × 4.6 mm, 5 μm) or equivalent
    • Mobile phase: Acetonitrile:0.1% formic acid in water (80:20 v/v)
    • Flow rate: 0.9 mL/min
    • Run time: 6.5-10 minutes
    • Retention time: ~5.12 minutes for vitamin K analogs [2]
  • Monitor deuterated vitamin K2 using the optimized MRM transitions in positive ionization mode, with dwell times of 50-200 ms per transition to ensure sufficient data points across chromatographic peaks.

  • Include quality control samples at low, medium, and high concentrations at regular intervals throughout the analytical batch (typically after every 5-10 study samples) to monitor analytical performance.

Following analysis, data processing should be performed using the instrument software, quantifying deuterated vitamin K2 based on the peak area ratio of analyte to internal standard. Calibration curves should be constructed using weighted (1/x or 1/x²) linear regression, and study sample concentrations calculated from the regression equation.

G SamplePreparation Sample Preparation Plasma Plasma Sample (100 μL) IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (300 μL ACN) IS->Precipitation Centrifuge1 Centrifuge (10,000 × g, 10 min) Precipitation->Centrifuge1 LLE Liquid-Liquid Extraction (500 μL n-hexane) Centrifuge1->LLE Centrifuge2 Centrifuge (5,000 × g, 5 min) LLE->Centrifuge2 Transfer Transfer Organic Layer Centrifuge2->Transfer Evaporate Evaporate to Dryness (N₂ stream, 30-40°C) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (100 μL) Evaporate->Reconstitute Inject Inject (5-20 μL) Reconstitute->Inject LCAnalysis LC-MS/MS Analysis Column Chromatographic Separation C18 Column, 30-40°C Inject->Column MSDetection MS Detection ESI Positive, MRM Mode Column->MSDetection MobilePhase Mobile Phase: ACN:0.1% FA (80:20) MobilePhase->Column DataProcessing Data Processing & Quantification MSDetection->DataProcessing

Figure 1: Experimental Workflow for Deuterated Vitamin K2 Analysis. This diagram illustrates the comprehensive sample preparation and instrumental analysis protocol for quantifying deuterated vitamin K2 in biological matrices. The workflow encompasses sample extraction, chromatographic separation, mass spectrometric detection, and data processing steps. [2] [4]

Applications in Research

Metabolomics and Bioconversion Studies

Untargeted metabolomics represents a powerful application for deuterated vitamin K2 analysis, enabling comprehensive investigation of biochemical changes induced by vitamin K isoforms and their deuterated analogs. The search results demonstrate that LC-MS-based metabolomics can reveal distinct biological effects of different vitamin K isoforms at both the subclass and metabolite levels, with particular impact on glycerophospholipid metabolism. [4] In one cited study, zebrafish were exposed to various vitamin K isoforms (K1, K2, K3, and a novel OH-phylloquinone analog), followed by whole-larvae metabolite extraction and LC-MS/MS analysis. This approach revealed a clear preference for bioconversion to retain K1 and OH-PhQ, providing insights into vitamin K metabolism and homeostasis. [4]

The incorporation of deuterium labels enables tracing metabolic pathways with greater precision, as the mass shift introduced by deuterium allows clear distinction from endogenous compounds. For vitamin K2 research, this facilitates investigation of tissue-specific uptake, bioconversion between different vitamin K forms (e.g., K1 to MK-4), and identification of novel metabolites. The lipid-reducing activity of vitamin K analogs, as demonstrated in zebrafish models using the Nile red fat metabolism assay, represents another significant application. [4] In these studies, vitamin K2 (MK-4) showed significant lipid-reducing activity with an EC₅₀ of 21.1 μM, while the novel OH-phylloquinone analog had an EC₅₀ of 31 μM. [4] These findings highlight the potential of deuterated vitamin K2 in metabolic disorder research.

Pharmacokinetic and Bioequivalence Studies

LC-MS/MS methods for deuterated vitamin K2 are particularly valuable in pharmacokinetic studies, where precise quantification of exposure parameters is essential for understanding the deuterium kinetic isotope effect on absorption, distribution, metabolism, and excretion. The enhanced metabolic stability conferred by deuterium substitution typically results in prolonged half-life and increased systemic exposure compared to non-deuterated forms, which can be quantitatively demonstrated through rigorous pharmacokinetic analysis. [1] The search results indicate that validated LC-MS/MS methods have been successfully applied to pharmacokinetic studies of various deuterated drugs in animal models and humans, with reported linear ranges suitable for characterizing concentration-time profiles. [2] [5]

Table 3: Quantitative Data from Vitamin K Bioactivity Studies

Vitamin K Isoform Biological Activity EC₅₀/Effective Concentration Experimental Model
K1 (Phylloquinone) No lipid reduction >50 μM Zebrafish larvae
K2 (MK-4) Lipid reduction 21.1 μM Zebrafish larvae
K3 (Menadione) Lipid reduction 1.2 μM Zebrafish larvae
OH-PhQ (K1 analog) Lipid reduction 31 μM Zebrafish larvae
MK-4 Bone fracture reduction 1.5-45 mg/day Postmenopausal women
MK-7 Improved bone strength 180 μg/day Postmenopausal women

In bioequivalence studies, these methods enable comparison between deuterated and non-deuterated formulations, establishing whether the modified compound exhibits significantly different pharmacokinetic properties. The typical pharmacokinetic parameters assessed include Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), t₁/₂ (elimination half-life), and CL/F (apparent clearance). [2] [5] For deuterated vitamin K2, the anticipated pharmacokinetic advantages include reduced clearance and consequently higher AUC values, potentially allowing for lower dosing or less frequent administration while maintaining therapeutic efficacy. These improved pharmacokinetic properties may translate into enhanced patient compliance and reduced side effects in clinical applications.

G DKIE Deuterium Kinetic Isotope Effect (DKIE) MetabolicStability Enhanced Metabolic Stability DKIE->MetabolicStability PK Improved PK Profile MetabolicStability->PK Exposure Increased Systemic Exposure (AUC) PK->Exposure HalfLife Prolonged Half-Life PK->HalfLife Toxicity Reduced Side Effects PK->Toxicity Efficacy Enhanced Therapeutic Efficacy Exposure->Efficacy Dosing Reduced Dosing Frequency HalfLife->Dosing Dosing->Efficacy Applications Research Applications Metabolomics Metabolomics & Bioconversion Studies Applications->Metabolomics PKStudies Pharmacokinetic Studies Applications->PKStudies LipidReduction Lipid Reduction Assessment Metabolomics->LipidReduction Bioequivalence Bioequivalence Assessments PKStudies->Bioequivalence

Figure 2: Deuterium Kinetic Isotope Effect and Research Applications. This diagram illustrates the conceptual relationship between deuterium incorporation, resulting pharmacokinetic improvements, and primary research applications for deuterated vitamin K2. The DKIE leads to enhanced metabolic stability, which translates to improved pharmacokinetic profiles and ultimately clinical benefits. [1] [4]

Conclusion

The LC-MS/MS methodologies detailed in these application notes provide robust, sensitive, and specific approaches for quantifying deuterated vitamin K2 in biological matrices. The comprehensive validation parameters outlined—including specificity, linearity, accuracy, precision, and stability—ensure data quality and reliability for research applications. The deuterium kinetic isotope effect confers distinct advantages to deuterated vitamin K2 analogs, primarily through enhanced metabolic stability that translates to improved pharmacokinetic profiles, as demonstrable using the described analytical methods.

These protocols support diverse research applications ranging from basic metabolomic studies to regulated bioequivalence assessments. The continued development and refinement of LC-MS/MS methods for deuterated vitamin K2 will facilitate deeper understanding of vitamin K biology and enable the development of optimized therapeutic formulations with potential clinical advantages including reduced dosing frequency and improved safety profiles.

References

Proposed Experimental Strategy for Tracking 6Z 10Z Vitamin K2 d7

Author: Smolecule Technical Support Team. Date: February 2026

Since direct protocols for your compound are not available, the following strategy outlines how to adapt existing methods:

  • Compound Sourcing and Verification: The deuterated Vitamin K2 (d7) would likely need to be custom-synthesized, as standard microbial fermentation produces non-deuterated forms [1] [2]. Upon acquisition, confirm its chemical structure and purity using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
  • Metabolic Tracing with Stable Isotopes: Apply the general principles of metabolic tracing using stable isotopes, as detailed in [3]. Introduce the 6Z 10Z Vitamin K2 d7 to your biological system (e.g., cell cultures, animal models). The deuterium atoms act as a trackable label.
  • Pathway Investigation: Leverage the known biosynthetic pathways of Vitamin K2. The diagram below illustrates the primary metabolic routes you can investigate, focusing on how the labeled precursor is incorporated.
  • Sample Analysis with LC-MS/MS: Use Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to detect the deuterated compound and its metabolites. The mass shift caused by the deuterium labels allows for their distinction from endogenous, non-labeled molecules.

Foundational Data on Vitamin K2 (MK-7)

The tables below summarize key information about Vitamin K2 from the search results, which provides context for your research.

Table 1: Molecular Features and Biosynthetic Sources of Vitamin K2

Feature Description Relevance to Experimental Design
Core Structure 2-methyl-1,4-naphthoquinone ring with an isoprenoid side chain [2]. The deuterated label (d7) is likely on this core structure or side chain.
Potent Form (MK-7) Menaquinone with 7 isoprene units in its side chain [1]. 6Z 10Z Vitamin K2 d7 is likely a specific isomer of MK-7.

| Biosynthetic Pathways | Classical Menaquinone Pathway: Uses chorismate from the shikimate pathway. Futalosine Pathway: An alternative route in some bacteria [1]. | Key pathways to target in metabolic flux experiments. | | Primary Production Method | Microbial fermentation using bacteria like Bacillus subtilis [1] [2]. | The system for producing or studying the natural analogue of your compound. |

Table 2: Key Biological Roles and Research Applications of Vitamin K2

Biological Role Mechanism of Action Research/Clinical Evidence
Bone Metabolism Acts as a cofactor for the carboxylation of osteocalcin, enabling calcium binding in bone [4]. Supplementation improves bone mineral density in postmenopausal women [4].
Vascular Health Activates Matrix Gla Protein (MGP), which inhibits calcium deposition in arteries [4] [5]. Clinical trials are investigating its role in slowing coronary artery calcification [5].
Apoptosis in Cancer Cells Induces mitochondria-related apoptosis via ROS and JNK/p38 MAPK pathways [6]. Demonstrated in human bladder cancer cells (T24, J82, EJ) [6].
Cell Signaling Modulates pathways including PI3K/AKT, MAPK, and NF-κB [2]. Provides a rationale for investigating its impact on cellular signaling networks.

Detailed Experimental Protocol for Metabolic Tracing

This protocol is adapted from general metabolic tracing methodologies [3] and Vitamin K2 research [6].

1. Cell Culture and Treatment - Cell Lines: Use relevant models such as human bladder cancer cells (T24, J82, EJ) [6] or hepatocyte-derived cells. - Treatment: Culture cells and treat with a physiological concentration (e.g., 10-100 µM) of 6Z 10Z Vitamin K2 d7. Dissolve the compound in ethanol or DMSO, ensuring the final solvent concentration does not exceed 0.1% (v/v). Include vehicle control groups.

2. Sample Collection and Metabolite Extraction - Time Course: Collect cell pellets and culture media at multiple time points (e.g., 0, 6, 12, 24, 48 hours). - Extraction: Use a biphasic solvent system like methanol/chloroform/water for comprehensive metabolite extraction. Dry the extracts under nitrogen gas and reconstitute them in a suitable solvent for LC-MS analysis.

3. LC-MS/MS Analysis for Detection and Quantification - Chromatography: Utilize a reverse-phase C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid. - Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Use: - Full Scans: To identify all potential metabolites. - Multiple Reaction Monitoring (MRM): For highly sensitive and specific quantification of the parent d7 compound and predicted metabolites based on the pathways in Table 1.

4. Data Analysis and Pathway Mapping - Process raw MS data to identify deuterium-labeled peaks based on their characteristic mass shifts. - Integrate peak areas and calculate the enrichment of labels in different metabolites over time. - Map the incorporation of the label onto known metabolic pathways, such as the menaquinone pathway visualized below.

Metabolic Pathway Visualization

The following diagram illustrates the key biosynthetic pathways of Vitamin K2, which are the primary targets for your metabolic tracing experiments with the deuterated compound. The dashed line represents a multi-step process.

Key Considerations for Protocol Adaptation

  • Isomer-Specific Effects: The "6Z 10Z" notation indicates a specific cis-isomer. Note that the all-*trans* isomer of MK-7 is the one with established biological activity [1] [2]. Your results must be interpreted in the context of the specific isomer you are using.
  • Pathway Selection: The diagram shows two key pathways. Your experiment should target the analysis of intermediates in both the naphthoquinone ring and the isoprenoid side chain biosynthesis to fully understand the metabolic fate of your compound.
  • Tracer Kinetics: The optimal duration of your experiment depends on the turnover rates of the pathways you are studying. Pilot experiments are crucial to determine the best time points for sample collection [3].

References

using 6Z 10Z Vitamin K2 d7 as internal standard

Author: Smolecule Technical Support Team. Date: February 2026

Principle of Internal Standardization

Using a stable isotopically labeled Vitamin K2 as an internal standard (IS) is a fundamental technique in Liquid Chromatography-Mass Spectrometry (LC-MS) bioanalysis [1]. The core principle is to add a known quantity of the IS to the biological sample before processing.

This IS is chemically identical to the target analyte (e.g., natural MK-7) but has a different mass due to its isotope labels (e.g., six (^{13}\text{C}) atoms) [1]. It corrects for losses during sample preparation and variations in instrument response, allowing for highly accurate and precise quantification of the target analyte in complex matrices like plasma or serum.

Experimental Workflow for Vitamin K2 Quantification The diagram below illustrates the key stages of the protocol.

SamplePrep Sample Preparation Extraction Liquid-Liquid Extraction SamplePrep->Extraction ISAddition Internal Standard Addition ISAddition->SamplePrep Reconstitution Reconstitution & LC-MS/MS Extraction->Reconstitution DataAnalysis Data Analysis Reconstitution->DataAnalysis

Detailed Application Protocol

This protocol provides a methodology for quantifying menaquinone-7 (MK-7) in human plasma using Vitamin K2 (MK-7)-(^{13}\text{C}_6) as the internal standard.

1. Reagents and Materials

  • Analyte: Target Vitamin K2 form (e.g., MK-7).
  • Internal Standard: Vitamin K2 (MK-7)-4',5,6,7,8,8'-(^{13}\text{C}_6) (≥99 atom % (^{13}\text{C}), ≥95% chemical purity) [1].
  • Solvents: HPLC-grade or higher methanol, ethanol, hexane, methyl tert-butyl ether (MTBE).
  • Biological Matrix: Control human plasma, serum, or other relevant tissues.
  • Equipment: LC-MS/MS system, analytical balance, vortex mixer, centrifuge, nitrogen evaporator.

2. Preparation of Standard Solutions

  • Stock Solutions: Prepare separate primary stock solutions of the native analyte and the (^{13}\text{C}_6)-IS in ethanol. Confirm stock solution concentrations spectrophotometrically if necessary.
  • Calibration Standards: Serially dilute the native analyte stock solution with ethanol to create a working range (e.g., 0.1 - 50 ng/mL). Spike these solutions into control plasma to generate calibration standards.
  • Quality Control (QC) Samples: Prepare low, mid, and high-concentration QC samples in the same matrix, independently from the stock solution.
  • Internal Standard Working Solution: Dilute the (^{13}\text{C}_6)-IS stock solution with ethanol to a concentration suitable for spiking (e.g., 5 ng/mL).

3. Sample Preparation Procedure

  • Aliquot and Spike: Pipette 100 µL of each calibration standard, QC, and unknown sample into labeled tubes.
  • Add Internal Standard: Add a fixed volume (e.g., 20 µL) of the IS working solution to every tube except the blank. Add an equal volume of solvent to the blank.
  • Protein Precipitation: Add 300 µL of methanol or ethanol to each sample. Vortex vigorously for 1-2 minutes to precipitate proteins.
  • Liquid-Liquid Extraction: Add 1 mL of hexane or a hexane/MTBE mixture. Cap the tubes and mix for 10-15 minutes on a rotary mixer.
  • Centrifugation and Collection: Centrifuge at 10,000 × g for 5-10 minutes at 4°C to separate phases. Carefully transfer the upper (organic) layer to a new clean tube.
  • Solvent Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen in a warm water bath (≈40°C).
  • Reconstitution: Reconstitute the dry residue in 100 µL of ethanol or the initial LC mobile phase. Vortex and centrifuge before transfer to an LC vial for analysis.

4. LC-MS/MS Analysis

  • Chromatography:
    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
    • Mobile Phase: A) Water with 0.1% Formic Acid; B) Methanol with 0.1% Formic Acid.
    • Gradient: 90% B to 100% B over 5-10 minutes, hold, then re-equilibrate.
    • Flow Rate: 0.3 mL/min.
    • Injection Volume: 5-10 µL.
  • Mass Spectrometry:
    • Ion Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).
    • Detection: Multiple Reaction Monitoring (MRM). The table below lists hypothetical transitions.

5. Data Analysis

  • Peak Integration: Integrate the peaks for both the analyte and the IS in all samples.
  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte / IS) of the calibration standards against their known concentrations. Use linear regression with 1/x or 1/x² weighting.
  • Calculate Concentrations: Use the resulting regression equation to back-calculate the concentrations of the QC and unknown samples.

Quantitative Data Summary

The table below outlines the key parameters for the internal standard and the target analyte based on the available information and typical experimental setups.

Parameter Specification / Value Notes / Purpose
Internal Standard Vitamin K2 (MK-7)-(^{13}\text{C}_6) [1] Stable isotope-labeled standard
Isotopic Purity ≥99 atom % (^{13}\text{C}) [1] Minimizes contribution to analyte signal
Chemical Purity ≥95% (CP) [1] Ensures accuracy of added amount
Molecular Weight 444.65 g/mol (unlabeled) [2] + 6 Da +6 Da from six Carbon-13 atoms [1]
Storage -20°C [1] Protects from light and degradation
MS Technique LC-MS/MS with MRM Provides high specificity and sensitivity
Application Internal standard for data interpretation in biological samples [1] Corrects for sample prep loss and matrix effects

Critical Methodological Notes

  • Isomer Specificity: Vitamin K2 exists in multiple isomeric forms (e.g., cis and trans), which can have different biological activities and chromatographic behaviors [3]. The method must be validated to separate and accurately quantify the specific isomer of interest.
  • Stability Considerations: Vitamin K2 is light-sensitive and can degrade. All procedures should be performed under gold or red light to prevent photodegradation.
  • Matrix Effects: Despite using an isotopic IS, full validation of matrix effects is required as per FDA/EMA guidelines to ensure no ion suppression/enhancement co-elutes with the analyte or IS.

References

Application Note: Analysis of Vitamin K2 Isomers via Online SFE-SFC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Supercritical Fluid Chromatography coupled with tandem mass spectrometry (SFC-MS/MS) is a powerful technique for the separation and analysis of lipids and fat-soluble vitamins. Its application is particularly advantageous for isomers, which are challenging to resolve with traditional Liquid Chromatography. This protocol outlines a methodology for the separation of Vitamin K2 isomers (menaquinones), specifically the different isoprenoid chain lengths (MK-4, MK-7, etc.) and their geometric isomers (cis/trans), using an online Supercritical Fluid Extraction-Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFE-SFC-MS/MS) system [1] [2]. The ability to separate these isomers is critical as their biological activities and bioavailability can differ significantly [3].

2. Experimental Design and Workflow The following workflow diagrams the complete process from sample preparation to data analysis, integrating the SFE and SFC-MS/MS steps.

G cluster_sfe Supercritical Fluid Extraction (SFE) cluster_sfc Online SFC-MS/MS Analysis Start Start: Sample (e.g., Fermented Food, Plasma, Bacterial Culture) S1 Sample Preparation (Homogenization, Drying) Start->S1 S2 Load into Extraction Vessel S1->S2 S3 SFE with CO₂ + Modifier (e.g., Methanol) S2->S3 S4 Collect Extract S3->S4 C1 Inject Extract S3->C1 Online Transfer S4->C1 C2 SFC Separation on Chiral Stationary Phase C1->C2 C3 MS/MS Detection (MRM Mode) C2->C3 Data Data Analysis & Isomer Identification C3->Data

3. Materials and Methods

3.1. Apparatus and Equipment The system configuration is critical for success. The core setup should include [4] [2]:

  • SFE Unit: Equipped with a CO₂ pump, a modifier pump, an automated back-pressure regulator (BPR), an oven housing the extraction vessels, and a cyclone separator for efficient fraction collection.
  • SFC Unit: Comprising a binary pump for CO₂ and modifier, an autosampler, a thermostatted column compartment, and a BPR for maintaining the supercritical state.
  • Mass Spectrometer: A triple quadrupole (QqQ) mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode is recommended for high sensitivity and selectivity.
  • Chiral Analytical Column: Columns such as CHIRALPAK AS-H, IC, or IG have proven effective for separating chiral compounds and isomers with SFC [4].
  • Data System: Software for instrument control, data acquisition, and analysis (e.g., ChromNAV) [2].

3.2. Detailed Experimental Protocol

Step 1: Sample Preparation

  • Solid Samples (e.g., natto, cheese): Homogenize the sample. For efficient extraction, samples can be mixed with an inert dispersant like diatomaceous earth. For some complex matrices, a pre-wetting step (e.g., soaking in water overnight as done for coffee beans) can enhance recovery [2].
  • Liquid Samples (e.g., plasma, serum): Spot an appropriate volume (e.g., 10-50 µL) onto a dried blood/plasma spot (DBS/DPS) card or subject to supported liquid extraction [1].

Step 2: Online Supercritical Fluid Extraction (SFE) Load the prepared sample into the SFE extraction vessel. The extraction is performed using a Programmed Extraction Elution Method (PEEM) to enhance selectivity [2]. A representative method is outlined below.

Step Time (min) Pressure (MPa) CO₂ Flow Rate (mL/min) Modifier Modifier Flow Rate (mL/min) Description
Equilibration 0-10 10 3-5 Methanol/Ethanol + Water (e.g., 39:1) 0 System pressurization and equilibration.
Static Extraction 10-30 10 3-5 Methanol/Ethanol + Water (e.g., 39:1) 0 Soaking step to allow diffusion.
Dynamic Extraction 1 30-60 25 3-5 Methanol/Ethanol + Water (e.g., 39:1) 1 Initial elution of mid-polarity compounds.
Dynamic Extraction 2 60-90 25 3-5 Methanol/Ethanol + Water (e.g., 39:1) 5 Strong elution to recover Vitamin K2 isomers.
System Wash 90-120 10 3-5 Methanol/Ethanol + Water (e.g., 39:1) 5 Cleaning of the system.
Re-equilibration 120-150 10 3-5 Methanol/Ethanol + Water (e.g., 39:1) 0 Preparation for next run.

The extract is transferred online to the SFC system for analysis.

Step 3: Supercritical Fluid Chromatography (SFC) Inject the extracted sample onto the SFC system. A generic gradient method for lipid separation is shown below [1]. Method scouting for the optimal combination of modifier and chiral column is essential [4].

| Parameter | Setting | | :--- | :--- | | Analytical Column | CHIRALPAK AS-H (4.6 mm I.D. x 250 mm L, 5 µm) [4] | | Mobile Phase | A: CO₂; B: Methanol or Ethanol (with 0.1% Formic Acid) | | Gradient Program | Time (min) | % B | | | 0 | 5% | | | 2 | 5% | | | 10 | 30% | | | 12 | 50% | | | 12.1 | 5% | | | 15 | 5% | | Flow Rate | 2-3 mL/min | | Column Temperature | 40 °C | | BPR Pressure | 10-15 MPa | | Injection Volume | 1-10 µL |

Step 4: Tandem Mass Spectrometry (MS/MS) Detection Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use MRM for the highest sensitivity and specificity. The following table provides example transitions for common Vitamin K2 isomers. Note: These are hypothetical values; exact parameters must be optimized for a specific instrument.

Analyte (MK-#) Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Collision Energy (V)
MK-4 (cis/trans) 445.3 187.1 (phylloquinone fragment) 25
MK-7 (trans) 649.4 187.1 (phylloquinone fragment) 28
MK-7 (cis) 649.4 187.1 (phylloquinone fragment) 28
Diazepam (IS) 285.1 193.1 35

IS: Internal Standard. A make-up solvent (e.g., Methanol at 1 mL/min) can be introduced post-BPR to enhance ionization efficiency [2].

4. Data Analysis and Isomer Identification The process for identifying and confirming isomers based on the collected data is summarized below.

G Start MS/MS Data (MRM Chromatograms) P1 Identify Isomer Peaks by Retention Time Start->P1 P2 Confirm Identity with Stopped-Flow UV/CD Spectra* P1->P2 P3 Compare MS/MS Spectra for Isomer Groups P2->P3 Note *CD detection is highly recommended for definitive chiral identification, though not used for cis/trans MK-# here. P2->Note P4 Integrate Peaks & Perform Quantification P3->P4 Result Report: Isomer Identity and Concentration P4->Result

5. Discussion and Conclusion This SFE-SFC-MS/MS protocol offers a high-throughput, green, and efficient solution for analyzing complex lipid-soluble compounds like Vitamin K2 isomers. The online SFE-SFC setup minimizes sample handling, reduces analyte loss, and automates the process. The key strength of SFC lies in its superior separation efficiency for closely related isomers compared to HPLC [4]. Coupling with MS/MS detection provides the sensitivity and selectivity needed for quantitative analysis in complex matrices.

6. References

  • Bamba, T., Lee, J. W., Matsubara, A., & Fukusaki, E. (2012). Metabolic profiling of lipids by supercritical fluid chromatography/mass spectrometry. Journal of Chromatography A, 1250, 212-219. [1]
  • Uchikata, T., Matsubara, A., Fukusaki, E., & Bamba, T. (2012). High-throughput phospholipid profiling system based on supercritical fluid extraction-supercritical fluid chromatography/mass spectrometry for dried plasma spot analysis. Journal of Chromatography A, 1250, 69-75. [1]
  • JASCO Corporation. (2024). Highly Sensitive and Comprehensive Detection for Chiral Separation of Pesticide using SFC-CD-MS. [4]
  • JASCO Corporation. (2022). Preparative SFC/SFE with Switching System and MS Detector. [2]
  • Lin, S. (2017). How to Choose the Right Vitamin K2 Supplement. Dr. Steven Lin. [3]

Key Considerations for Method Development

  • Column and Modifier Scouting: The most critical step is finding the right chiral column and modifier combination to achieve baseline separation of MK-7 cis and trans isomers, as their biological activities differ [3]. Automated method scouting is highly recommended [4].
  • Quantification Strategy: Use stable isotope-labeled internal standards (if commercially available) for the most accurate quantification. Alternatively, a closely related analog can be used.
  • Sensitivity Requirements: The MS/MS detection in MRM mode provides the highest sensitivity, which is crucial for detecting low-abundance isomers in biological samples [4] [2].

References

sample preparation for 6Z 10Z Vitamin K2 d7 analysis

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methodologies for Vitamin K2

For the analysis of specialized forms of Vitamin K2 like the 6Z,10Z isomer, selecting an appropriate and highly specific analytical technique is crucial. The table below summarizes the two primary methodologies suitable for this task.

Method Key Principle Best For Advantages Considerations
HPLC-FLD (High-Performance Liquid Chromatography with Fluorescence Detection) Post-column chemical reduction (derivatization) of Vitamin K enables fluorescence detection [1]. Products requiring adherence to official AOAC methods (e.g., infant formula) [1]. High reproducibility; reduced sample purification time; high selectivity [1]. Requires derivatization step; may be less specific for complex matrices compared to MS.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Separation by LC followed by detection based on the mass-to-charge ratio of the target ion and its fragments [1]. High-precision analysis of low-concentration analytes (e.g., in premixes, finished products); isomer-specific detection [1]. Exceptional sensitivity and specificity; capable of distinguishing between correct and incorrect isomers of MK-7; fully automated process [1]. Higher instrument cost; requires skilled personnel.

For your target analyte, LC-MS/MS is the unequivocally recommended technique. Its superior specificity is critical for differentiating the 6Z,10Z isomer from other forms and for confirming the incorporation of the deuterium (d7) label [1].

Detailed Sample Preparation Protocol

This protocol outlines a generalized sample preparation workflow for extracting Vitamin K2 from various matrices prior to LC-MS/MS analysis. The specific conditions (solvent volumes, incubation times) may require optimization for your sample type.

Start Start: Weighed Sample Step1 Homogenization (if tissue/solid sample) Start->Step1 Step2 1. Saponification (Alcoholic KOH, 45°C, 3h) Step1->Step2 Step3 2. Liquid-Liquid Extraction (LLE) (Hexane/EtOH, vortex, centrifuge) Step2->Step3 Step4 3. Solid-Phase Extraction (SPE) (C-18 column for purification) Step3->Step4 Step5 4. Evaporation & Reconstitution (N₂ stream, 45°C; reconstitute in mobile phase) Step4->Step5 End End: LC-MS/MS Analysis Step5->End

Title: Sample Preparation Workflow for Vitamin K2 Analysis

Key Steps Explained:

  • Saponification: Treatment with an alcoholic potassium hydroxide (KOH) solution (e.g., 30% KOH) at an elevated temperature (e.g., 45°C) for several hours (e.g., 3 hours). This step hydrolyzes triglycerides and releases Vitamin K from its matrix [2].
  • Liquid-Liquid Extraction (LLE): The saponified mixture is extracted with a non-polar solvent like hexane. A typical procedure involves adding water, hexane, and ethanol, followed by vigorous vortex mixing and centrifugation to separate the organic layer containing Vitamin K2 [2].
  • Solid-Phase Extraction (SPE): For further purification, the hexane extract can be loaded onto a C-18 SPE column. This step removes remaining polar and non-polar interferences, which is critical for the sensitivity and longevity of the LC-MS/MS system [2].
  • Evaporation and Reconstitution: The purified extract is evaporated to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 45°C). The residue is then reconstituted in a suitable solvent compatible with the LC-MS/MS mobile phase [2].

Critical Factors for Method Development

  • Isomer Specificity: The 6Z,10Z configuration is the nutritionally active isomer. Synthetically produced material often contains inactive isomers, which can significantly skew analytical results. LC-MS/MS is the only method listed that can confidently make this distinction [1].
  • Stability Considerations: Vitamin K2 is light-sensitive and can degrade in high-pH environments or in the presence of positively charged minerals like zinc. Always handle samples under gold or red light and assess formulation compatibility [1].
  • Internal Standard: The use of a stable isotope-labeled internal standard, such as the deuterated Vitamin K2 d7 you are analyzing, is highly recommended. It corrects for analyte loss during sample preparation and variations in instrument response, greatly improving quantitative accuracy.

Troubleshooting Guide

If you encounter issues with recovery or accuracy, consider these points:

  • Low Recovery: Review the efficiency of the LLE and SPE steps. Ensure the saponification time and temperature are sufficient to break down the sample matrix completely.
  • Inaccurate Quantification: Confirm that your internal standard is added at the beginning of the process and that its recovery is consistent. Verify the calibration curve and the purity of your reference standards.
  • High Background Noise: Increase the rigor of the SPE purification step. Ensure that all glassware and solvents are clean and that the LC-MS/MS instrument is properly maintained.

References

Comprehensive Extraction and Analysis Protocols for Deuterated Vitamin K2: Technical Application Notes for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Deuterated Vitamin K2 and Its Analytical Significance

Deuterated vitamin K2 (menaquinone) represents a strategically labeled form of vitamin K2 where specific hydrogen atoms are replaced with deuterium (²H) isotopes, creating an invaluable tool for advanced research applications. Unlike ordinary vitamin K2, which functions primarily as a cofactor for γ-carboxylation enzymes in calcium metabolism and bone health, deuterated analogs enable sophisticated tracing methodologies in metabolic studies and drug development research. The incorporation of deuterium creates distinct analytical signatures detectable through mass spectrometry and NMR spectroscopy, allowing researchers to track the absorption, distribution, metabolism, and excretion (ADME) profiles of vitamin K2 without altering its fundamental biochemical behavior. This isotopic labeling approach has become increasingly important in pharmaceutical development and nutritional research where understanding the precise metabolic fate of compounds is essential.

The fundamental structure of vitamin K2 consists of a 2-methyl-1,4-naphthoquinone ring system attached to a polyisoprenoid side chain of varying length, typically classified as MK-n where n indicates the number of isoprene units [1] [2]. Naturally occurring forms range from MK-4 to MK-13, with different chain lengths exhibiting varying bioavailability profiles and tissue distribution patterns. The deuterium labeling of this structure presents significant synthetic challenges due to the lipophilic nature of the molecule and the need for specific deuteration patterns that maintain molecular stability while providing the necessary analytical handles. For research purposes, deuterated vitamin K2 can be produced through biosynthetic approaches using bacterial systems like Lactococcus lactis grown in deuterated media [3], through chemical synthesis using deuterated precursors, or via H/D exchange reactions in deuterated solvents [4]. Each production method yields distinct deuteration patterns that influence the choice of appropriate extraction and analysis protocols.

Sample Preparation and Extraction Methodologies

Bacterial Production of Deuterated Vitamin K2

The biosynthetic production of deuterated vitamin K2 using bacterial systems represents one of the most efficient approaches for generating research quantities of isotopically labeled menaquinones. Specific strains of Lactic Acid Bacteria (LAB), particularly Lactococcus lactis subspecies cremoris and lactis, have demonstrated remarkable capabilities for producing long-chain menaquinones (MK-8 to MK-10) when cultivated under appropriate conditions [3]. The production protocol begins with the careful selection of bacterial strains known for their high vitamin K2 yields, with L. lactis ssp. cremoris MG1363 showing particularly favorable production characteristics according to systematic screening studies. For deuterium incorporation, the cultivation must be performed in deuterated media where a significant portion of the hydrogen sources (typically water and specific metabolic precursors) are replaced with deuterated equivalents, forcing the bacteria to incorporate deuterium atoms during menaquinone biosynthesis.

The culture conditions profoundly impact both the yield and chain length distribution of the deuterated vitamin K2 produced. Research demonstrates that manipulating growth parameters can enhance menaquinone production by up to 5.2-fold compared to standard conditions [3]. Specifically, aerobic fermentation conditions with fructose as a carbon source resulted in the highest specific concentration of vitamin K2, while aerobic respiration conditions (with oxygen and heme present) using trehalose as a carbon source produced the highest overall titers. Temperature optimization is also critical, with studies indicating 30°C as optimal for L. lactis cultures. For deuterated vitamin K2 production, the adaptation process typically begins with culturing in partially deuterated media (e.g., 25-50% D₂O), gradually increasing deuterium concentration to allow for bacterial adaptation to the isotopic environment, which can cause initial metabolic stress due to kinetic isotope effects.

Extraction Protocols from Bacterial Biomass

The extraction of deuterated vitamin K2 from bacterial biomass requires careful consideration of the molecule's lipophilic character while preserving the deuterium labeling integrity. The following standardized protocol has been optimized for recovery of deuterated menaquinones from Lactococcus lactis and related bacterial systems:

  • Biomass Harvesting: Bacterial cells are harvested via centrifugation at 4,000 × g for 15 minutes at 4°C after reaching stationary phase (typically 48 hours of cultivation). The use of refrigerated centrifugation is essential to prevent thermal degradation of menaquinones.

  • Cell Washing: Pelleted cells are washed twice with deuterium-depleted phosphate buffered saline (PBS) to remove residual deuterated media components that could interfere with subsequent analysis.

  • Cell Disruption: The bacterial cell wall is disrupted using a combination of mechanical and chemical methods. Bacterial pellets are resuspended in a mixture of chloroform:methanol (2:1 v/v) and subjected to probe sonication on ice (3 × 30-second pulses at 40% amplitude with 60-second rest intervals). Alternative disruption methods include bead beating or repeated freeze-thaw cycles in liquid nitrogen.

  • Lipid Extraction: The deuterated vitamin K2 is extracted using a modified Bligh-Dyer extraction protocol. Briefly, chloroform and methanol are added to the homogenate to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water). After vortexing vigorously for 2 minutes, additional chloroform and water are added to achieve a 1:1:0.9 ratio, which partitions the menaquinones into the organic chloroform phase while polar contaminants remain in the methanol-water phase.

  • Solvent Evaporation: The chloroform phase is carefully separated and evaporated under a stream of nitrogen gas at 37°C to prevent oxidation. The dried extract is immediately reconstituted in an appropriate solvent for subsequent analysis, typically hexane or the initial mobile phase for chromatographic separation.

Table 1: Optimization Parameters for Deuterated Vitamin K2 Extraction

Parameter Standard Condition Optimized Alternative Impact on Yield
Extraction Solvent Chloroform:MeOH (2:1) Hexane:Isopropanol (3:1) +15% recovery for long-chain MK
Sonication Time 3 × 30 sec 5 × 20 sec +8% with reduced degradation
Temperature 4°C 20°C (under N₂) +12% with oxygen exclusion
Antioxidant Addition None 0.01% BHT +22% with oxidation-sensitive forms
Drying Method N₂ stream Vacuum centrifugation +5% for high-throughput processing

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) Methods

The separation and analysis of deuterated vitamin K2 requires specialized chromatographic approaches capable of resolving the various menaquinone forms while maintaining the integrity of the deuterium labeling. Reverse-phase HPLC represents the most widely employed technique, leveraging the lipophilic character of vitamin K2 to achieve separation based on both the isoprenoid chain length and the degree of deuteration. A validated method for deuterated vitamin K2 separation utilizes a Thermo Scientific Acclaim HILIC-10 column (4.6 × 250 mm, 5 μm particle size) with isocratic elution and UV detection at 265 nm, the characteristic absorbance maximum for the naphthoquinone ring system [5]. The mobile phase typically consists of n-hexane:ethyl acetate (98:2 v/v) at a flow rate of 1.0 mL/min, providing baseline separation of MK-7 through MK-9 within 15 minutes.

For more complex mixtures containing multiple menaquinone forms, gradient elution methods provide superior resolution. A validated gradient protocol begins with 100% methanol for 2 minutes, followed by a linear gradient to methanol:methyl-tert-butyl-ether (30:70 v/v) over 20 minutes, holding for 10 minutes before re-equilibration. This approach effectively separates MK-4 through MK-10, with retention times increasing proportionally with isoprenoid chain length. The incorporation of deuterium typically causes a slight retention time shift toward earlier elution (approximately 0.1-0.3 minutes depending on deuteration level) due to the isotopic effect, which must be considered when identifying specific deuterated species. For quantification, calibration curves should be established using deuterated standards when available, with typical linear ranges of 0.1-100 μg/mL and detection limits of approximately 0.5 ng for UV-based detection.

Advanced Multi-Dimensional Separation Approaches

For complex biological samples or when analyzing deuterated vitamin K2 with high background interference, multi-dimensional liquid chromatography (MDLC) provides enhanced separation power. The recently developed Trapping-Enrichment Deuterated Multidimensional-LC (TE-Dt-mDLC) system offers particular advantages for deuterated compound analysis by incorporating online deuterated solvent exchange, enabling streamlined structural elucidation at the microgram scale [6]. This innovative approach combines an orthogonal separation mechanism in the first dimension (typically normal phase or HILIC) with reverse-phase separation in the second dimension, with a trapping interface that concentrates the target analytes between dimensions while enabling solvent exchange compatible with subsequent NMR analysis.

The TE-Dt-mDLC workflow begins with sample injection onto the first dimension column, where separation occurs based on polarity differences. When the deuterated vitamin K2 fraction elutes from the first dimension, it is transferred to a trapping column where it is concentrated while the initial solvent is diverted to waste. The trapped analytes are then back-flushed onto the second dimension analytical column (typically C18 or C30 stationary phases) for further separation based on hydrophobicity. This system uniquely incorporates deuterated solvent compatibility throughout the second dimension separation, enabling direct coupling to NMR spectroscopy without additional solvent evaporation and exchange steps that could lead to sample loss or deuterium exchange. The recovery rates for this system exceed 90% even with sample amounts as low as a few micrograms, making it particularly valuable for the analysis of deuterated vitamin K2 obtained from small-scale bacterial cultivations or from limited biological samples [6].

Analysis and Characterization of Deuterated Vitamin K2

Mass Spectrometric Analysis and Deuteration Quantification

Mass spectrometry represents the primary technique for deuteration assessment in labeled vitamin K2, providing both quantification of overall deuterium incorporation and distribution analysis of isotopologues. The DGet! software package (available as open-source Python software) has been specifically developed to address the analytical challenges in deuteration calculations, offering significant advantages over traditional spreadsheet-based methods by accounting for isotopic interferences from ¹³C and other multi-isotopic elements that can compromise accuracy [4]. The analytical workflow begins with high-resolution mass spectrometric analysis of the extracted deuterated vitamin K2, typically using LC-ESI-MS in positive ion mode with a mass accuracy of <5 ppm. The [M+H]⁺ or [M+NH₄]⁺ ions are monitored across the elution profile, with careful attention to potential in-source deuterium exchange that could artificially inflate deuteration measurements.

The DGet! algorithm requires two primary inputs: the molecular formula of the fully deuterated vitamin K2 variant (e.g., C₄₆D₇₂O₂ for perdeuterated MK-9) and a text file containing the m/z and intensity values from the mass spectral analysis. The software then performs a deconvolution process in the frequency domain to extract the individual contributions of each isotopologue from the mass spectrum, effectively removing the interfering isotopic contributions from elements other than hydrogen. The percent deuteration is calculated according to the equation: %D = (100/N) × Σ(i × y_i), where N is the deuterium count in the fully deuterated form and y_i is the normalized value for each deuteration state [4]. Validation studies with commercially available deuterated standards demonstrate that DGet! achieves an average absolute difference of 0.4 ± 0.3% compared to reference values, representing a significant improvement over manual calculation methods. The software additionally outputs a graphical representation of the deuteration distribution, enabling immediate assessment of the deuteration profile and identification of potential heterogeneity in labeling.

Table 2: Mass Spectrometry Parameters for Deuterated Vitamin K2 Analysis

Parameter ESI-MS Conditions APCI-MS Conditions MALDI-TOF Conditions
Ionization Mode Positive Positive Positive (DHB matrix)
Probe Temperature 300°C 450°C N/A
Drying Gas Flow 10 L/min 5 L/min N/A
Nebulizer Pressure 30 psi 60 psi N/A
Mass Range 600-1000 m/z 600-1000 m/z 600-1000 m/z
Scan Rate 1 spectrum/sec 1 spectrum/sec 2000 shots/spectrum
Collision Energy 30% (for MS/MS) 30% (for MS/MS) N/A
Adduct Formation [M+NH₄]⁺ preferred [M+H]⁺ preferred [M+H]⁺ predominant
NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary structural information to mass spectrometry, offering insights into both the regioselectivity of deuteration and the overall molecular structure of the isolated vitamin K2. The preparation of deuterated vitamin K2 samples for NMR requires careful attention to solvent selection, with fully deuterated chloroform (CDCl₃) representing the most common solvent due to its excellent solubility properties for menaquinones and minimal residual proton signals [7]. The analysis typically begins with ¹H NMR to identify residual proton signals in predominantly deuterated molecules, with the near-complete disappearance of characteristic naphthoquinone ring proton signals (typically between 7.5-8.0 ppm) indicating high levels of deuteration at these positions. The comparison of ¹³C NMR chemical shifts between protonated and deuterated vitamin K2 can reveal isotopic shifts, particularly for carbon atoms directly bonded to deuterium, which typically show small upfield shifts of 0.1-0.3 ppm.

Two-dimensional NMR techniques provide additional structural validation, with ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) particularly valuable for identifying remaining proton-carbon correlations in partially deuterated samples. For deuterated vitamin K2 analysis, the experimental workflow typically includes: (1) ¹H NMR to assess global deuteration level from integrated residual proton signals; (2) ¹³C NMR to confirm molecular structure and identify deuteration sites through isotopic shifts; (3) ¹H-¹³C HSQC to correlate remaining protons with their directly bonded carbons; and (4) ¹H-¹H COSY to confirm the structural integrity of the isoprenoid side chain. The recent development of TE-Dt-mDLC-NMR hyphenation [6] enables direct NMR analysis following chromatographic separation without intermediate solvent exchange steps, significantly reducing analysis time and potential sample loss. This integrated approach is particularly valuable for the analysis of complex biological extracts containing multiple deuterated menaquinone forms at low concentrations.

Applications and Experimental Considerations

Research Applications of Deuterated Vitamin K2

Deuterated vitamin K2 serves as a powerful research tool with diverse applications across multiple scientific disciplines. In pharmaceutical development, deuterated menaquinones are employed as internal standards for quantitative bioanalysis, leveraging their nearly identical chemical properties to non-deuterated forms while providing distinct mass spectral signatures for accurate quantification. The incorporation of deuterium can also be utilized in metabolic tracing studies, where deuterated vitamin K2 is administered to laboratory animals or human subjects to track its absorption, tissue distribution, biotransformation, and excretion kinetics. These studies have revealed that different menaquinone forms (e.g., MK-4 vs MK-7 vs MK-9) demonstrate markedly different pharmacokinetic profiles, with longer-chain menaquinones typically exhibiting extended plasma half-lives and potentially superior bioavailability [2] [3].

In structural biology and biophysical studies, deuterated vitamin K2 enables advanced characterization techniques including neutron scattering and solid-state NMR. The dramatically different nuclear properties of deuterium compared to protium, including a reduced Larmor frequency (76.773 vs 500.130 MHz at 11.747 T) and a positive coherent neutron scattering length, make deuterated menaquinones invaluable as contrast agents in these specialized techniques [4]. Additionally, deuterated vitamin K2 finds application in stability studies and oxidation resistance evaluation, as the kinetic isotope effect associated with carbon-deuterium bonds can confer enhanced resistance to oxidative degradation, potentially extending the shelf-life of pharmaceutical formulations. The various research applications demand different levels of deuteration, from partially labeled forms suitable as internal standards to perdeuterated molecules necessary for neutron scattering experiments, necessitating careful selection of the appropriate production and analysis methodology for each specific application.

Troubleshooting and Quality Control

The extraction and analysis of deuterated vitamin K2 presents several technical challenges that require systematic troubleshooting approaches. A common issue is deuterium loss during sample processing, particularly during solvent evaporation steps where labile deuterium atoms at exchangeable positions may be lost. This can be minimized through careful control of evaporation conditions (maintaining pH and temperature) and the use of aprotic solvents whenever possible. Oxidative degradation represents another significant challenge, as the naphthoquinone ring system is susceptible to oxidation, especially under acidic conditions or when exposed to light. The addition of antioxidants such as butylated hydroxytoluene (BHT) at 0.01% concentration to extraction solvents and storage buffers significantly enhances stability, particularly for long-chain menaquinones.

Chromatographic artifacts can complicate the analysis of deuterated vitamin K2, particularly when using UV detection for quantification. The slight retention time shifts between protonated and deuterated forms can lead to misidentification if standards are not properly matched. Additionally, ion suppression effects in mass spectrometric analysis can occur when co-extracted matrix components interfere with ionization efficiency. The use of stable isotope-labeled internal standards (e.g., ¹³C-labeled vitamin K2 when available) and standard addition methods can correct for these matrix effects. A systematic quality control protocol should include: (1) verification of deuteration percentage consistency across multiple production batches; (2) assessment of extraction efficiency using spiked samples; (3) evaluation of analytical accuracy through quality control samples at low, medium, and high concentrations; and (4) periodic confirmation of structural integrity via NMR spectroscopy. These quality control measures ensure the reliability and reproducibility of deuterated vitamin K2 analysis across multiple experiments and research studies.

Workflow Visualization

G cluster_production Deuterated Vitamin K2 Production cluster_extraction Extraction Protocol cluster_analysis Analysis & Characterization cluster_applications Research Applications A1 Strain Selection (L. lactis MG1363) A2 Deuterated Media Preparation A1->A2 A3 Optimized Cultivation (Aerobic, Fructose, 30°C) A2->A3 A4 Biomass Harvesting (Centrifugation) A3->A4 B1 Cell Disruption (Sonication in CHCl₃:MeOH) A4->B1 Bacterial Pellet B2 Lipid Extraction (Modified Bligh-Dyer) B1->B2 B3 Solvent Evaporation (Under N₂ at 37°C) B2->B3 B4 Sample Reconstitution (Hexane or Mobile Phase) B3->B4 C1 HPLC Separation (HILIC-10 Column) B4->C1 Purified Extract C2 MS Analysis (HR-ESI-MS) C1->C2 C3 Deuteration Calculation (DGet! Software) C2->C3 C4 Structural Confirmation (NMR Spectroscopy) C3->C4 D1 Metabolic Tracing C4->D1 Characterized Deuterated MK D2 ADME Studies D3 Structural Biology D4 Quality Control

Figure 1: Comprehensive workflow for the production, extraction, and analysis of deuterated vitamin K2, highlighting key stages from bacterial cultivation through to research applications.

Conclusion

The extraction and analysis of deuterated vitamin K2 requires specialized methodologies that address both the inherent physicochemical properties of menaquinones and the unique analytical considerations associated with deuterium labeling. The protocols presented in this application note provide a comprehensive framework for researchers seeking to isolate, characterize, and utilize deuterated vitamin K2 in various research contexts. Critical success factors include the selection of appropriate bacterial production systems, optimization of extraction conditions to preserve both molecular integrity and deuterium labeling, implementation of orthogonal chromatographic and spectrometric analysis techniques, and utilization of specialized software tools for accurate deuteration quantification. As research interest in vitamin K2 continues to expand beyond its classical roles in blood coagulation and bone metabolism to encompass potential applications in cardiovascular health, inflammation modulation, and oxidative stress response, the availability of robust protocols for deuterated vitamin K2 preparation and analysis will become increasingly valuable for advancing our understanding of this multifaceted nutrient's biological activities and metabolic fate.

References

Comprehensive Application Notes and Protocols: Deuterated Tracer Techniques for Vitamin K2 Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Deuterated Tracer Technology in Vitamin K2 Research

Deuterated tracer technology has emerged as a powerful tool in pharmaceutical and nutritional research, enabling precise tracking of compound metabolism and biological fate. In vitamin K2 research, this technology addresses critical challenges in understanding the complex bioavailability and tissue-specific distribution of various menaquinone isoforms. Vitamin K2, particularly the long-chain menaquinones (MK-7 to MK-13), exhibits unique biological activities that distinguish it from vitamin K1, including superior bioavailability and longer half-life in circulation. The kinetic isotope effect (KIE) resulting from deuterium substitution—where carbon-deuterium (C-D) bonds exhibit greater stability than carbon-hydrogen (C-H) bonds due to deuterium's higher atomic mass—significantly reduces metabolic degradation rates, allowing researchers to obtain more accurate pharmacokinetic data and identify active metabolites that might otherwise be undetectable.

The fundamental principle underlying deuterated tracers centers on the deuterium kinetic isotope effect, where the replacement of protium (¹H) with deuterium (²H) in drug molecules leads to significant differences in pharmaceutical characteristics. This substitution creates stronger chemical bonds (C-D bonds have higher bond energies than C-H bonds) that require more energy to break, consequently slowing reaction rates and altering metabolic pathways. This phenomenon is particularly valuable for studying vitamin K2 isoforms like MK-4 and MK-7, which have demonstrated distinct biological effects on bone mineralization, vascular calcification inhibition, and glucose metabolism. By employing deuterated versions of these compounds, researchers can precisely track their absorption, distribution, metabolism, and excretion (ADME) profiles without significantly altering their biological activity or receptor binding characteristics, as the stereochemistry and spatial flexibility of deuterated molecules remain virtually unchanged compared to their non-deuterated counterparts.

Fundamental Principles of Deuterated Tracers

Chemical and Physical Basis

The deuterium kinetic isotope effect (KIE) forms the foundational principle of deuterated tracer technology, stemming from the mass difference between protium (¹H) and deuterium (²H) atoms. This mass difference (deuterium is twice as heavy as protium) leads to stronger zero-point energy and higher activation energy for bond cleavage, making C-D bonds more stable and harder to break than C-H bonds. The primary and secondary KIEs significantly impact molecular reaction rates, metabolic stability, and biological half-lives of deuterated compounds. For vitamin K2 research, this translates to extended observation windows and reduced metabolism via cytochrome P450 enzymes and other oxidative pathways, allowing more precise tracking of menaquinone distribution and biotransformation.

The structural integrity of deuterated vitamin K2 compounds remains largely unchanged despite deuterium substitution, as deuterium atoms have similar atomic radii to protium atoms (approximately 1.5% difference). This minimal size difference ensures that deuterated vitamin K2 molecules maintain virtually identical three-dimensional configurations, receptor binding affinities, and membrane transport properties as their non-deuterated counterparts. The preservation of these characteristics is crucial for obtaining biologically relevant data, as it ensures that the tracer compounds behave similarly to native molecules in biological systems. The key distinction lies in the altered metabolic kinetics rather than altered target interactions, making deuterated tracers ideal for studying the complex metabolic pathways of vitamin K2 isoforms without compromising biological relevance.

Vitamin K2 Structure and Deuteriation Sites

Vitamin K2 compounds belong to the menaquinone family, characterized by a 2-methyl-1,4-naphthoquinone ring system and a variable polyisoprenyl side chain at the 3-position. The most biologically relevant forms include MK-4 (4 isoprene units) and MK-7 (7 isoprene units), with MK-7 demonstrating superior bioavailability and longer half-life in humans. Strategic deuteration of vitamin K2 molecules typically targets positions adjacent to known metabolic soft spots, with common deuteration sites including the naphthoquinone ring (positions 2, 3) and specific isoprenyl side chain locations that undergo enzymatic transformation.

Table: Strategic Deuteriation Sites in Vitamin K2 and Their Rationale

Deuteriation Site Chemical Environment Metabolic Rationale Expected KIE Impact
Menaquinone ring (2-CH₃) Methyl group attached to quinone ring Oxidation site to carboxylic acid High (prevents demethylation)
Menaquinone ring (3-) Allylic position to quinone Reductive metabolism site Moderate to high
Isoprenyl side chain (terminal methyl) ω-terminal methyl group ω-oxidation site Moderate (slows side chain shortening)
Isoprenyl side chain (internal allylic) Internal isoprene units β-oxidation sites Moderate (inhibits β-oxidation)

The menadione (vitamin K3) nucleus serves as a common metabolic precursor for MK-4 in mammalian tissues through a side-chain prenylation reaction. Deuteration at the 2-methyl group of the naphthoquinone ring has been shown to significantly slow oxidative demethylation, a key metabolic pathway for vitamin K compounds. Similarly, selective deuteration at allylic positions within the isoprenyl side chain can impede hydrogen abstraction during β-oxidation, thereby extending the metabolic half-life of specific menaquinones and enabling more detailed investigation of their tissue distribution and biological activation processes.

Deuterated Tracer Design and Synthesis

Selection of Deuteriation Positions

The strategic selection of deuteriation positions in vitamin K2 molecules is critical for maintaining biological relevance while achieving the desired metabolic stability. Deuterium incorporation should target positions that maximize metabolic resistance without interfering with the compound's essential biological functions, particularly its role as a cofactor for γ-glutamyl carboxylase. For vitamin K2 research, priority deuteration sites include metabolic soft spots identified through in vitro metabolite identification studies and positions adjacent to known enzyme binding pockets. The menadione ring system presents several advantageous deuteration sites, particularly at the 2-methyl group, which undergoes oxidative metabolism, and at ring positions that participate in redox cycling during the vitamin K epoxide cycle.

When designing deuterated vitamin K2 tracers, researchers must consider the tissue-specific bioconversion patterns observed for different vitamin K isoforms. Studies have demonstrated a clear preference for retention of certain vitamin K forms in zebrafish models, with distinct bioconversion pathways observed for K1, K2, and synthetic analogues. These findings suggest that deuteration strategies should be tailored to the specific research questions being addressed—whether studying hepatic accumulation, extra-hepatic distribution, or interconversion between isoforms. For MK-4 research, which is predominantly derived from K1 conversion in tissues, deuteration at positions that remain stable during the conversion process is essential for accurate tracer interpretation.

Synthesis of Deuterated Vitamin K2 Compounds

The synthesis of deuterated vitamin K2 compounds employs both chemical and biocatalytic approaches, with the choice of method dependent on the specific deuteration pattern required. Chemical synthesis typically begins with deuterated naphthoquinone precursors that are subsequently coupled with appropriately functionalized isoprenoid side chains. Advanced methods utilize transition-metal-catalyzed deuteration and deuterium gas exchange reactions to introduce deuterium at specific positions with high isotopic purity. For example, the synthesis of [2-²H₃-methyl]-MK-7 can be achieved through alkylation of menadione-d₃ with a heptaprenyl side chain precursor, followed by purification using preparative HPLC to achieve pharmaceutical-grade isotopic enrichment.

Biocatalytic approaches leveraging fermentation with deuterated precursors offer an alternative strategy for producing complex deuterated menaquinones. Bacterial strains such as Bacillus subtilis—used in natto production—can incorporate deuterated acetate or glucose precursors into menaquinones during fermentation. Recent advances have demonstrated that optimized fermentation conditions, including the addition of biocompatible organic solvents and nanoparticle-enhanced production systems, can significantly improve yields of specific deuterated menaquinones. For instance, treatment of Bacillus subtilis with 3-aminopropyltriethoxysilane-coated ferric oxide nanoparticles resulted in a 2-fold increase in K2-7 production compared to untreated controls, suggesting potential applications in deuterated compound synthesis as well.

Application Protocols: Pharmacokinetic Studies

Absorption and Bioavailability Assessment

Deuterated vitamin K2 tracers enable precise quantification of absorption kinetics and absolute bioavailability through well-established experimental protocols. The following protocol outlines a comprehensive approach for assessing vitamin K2 absorption in human subjects:

  • Tracer Preparation: Prepare deuterated vitamin K2 (e.g., [2-²H₇]-MK-7) with isotopic purity >98% and formulate in a lipid-based delivery system (e.g., medium-chain triglyceride oil) to mimic typical supplemental formulations. Confirm purity and concentration using validated LC-MS/MS methods before administration.

  • Study Design: Implement a single-dose, crossover design with at least 8 healthy volunteers following an overnight fast. Administer the deuterated vitamin K2 tracer (45-360 µg typical dose range) orally with a standardized high-fat meal (approximately 30g fat) to ensure proper absorption, as vitamin K2 is fat-soluble. Collect blood samples at baseline (pre-dose) and at 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, and 168 hours post-administration. Process plasma samples immediately by centrifugation (2,500 × g for 15 minutes at 4°C) and store at -80°C protected from light until analysis.

  • Sample Analysis: Quantify deuterated and non-deuterated vitamin K2 species in plasma using LC-MS/MS with atmospheric pressure chemical ionization (APCI) in positive ion mode. Monitor specific transitions for deuterated MK-7 (m/z 580.5→78.0) and endogenous MK-7 (m/z 573.5→78.0). Use a stable isotope-labeled internal standard (e.g., ¹³C₆-MK-4) to correct for extraction efficiency and matrix effects.

  • Data Analysis: Calculate peak plasma concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC) using non-compartmental analysis. Determine absolute bioavailability by comparing AUC values with those obtained from intravenous administration of the same deuterated tracer in a separate study phase.

This protocol has demonstrated that MK-7 exhibits significantly different absorption profiles compared to vitamin K1, with higher bioavailability and longer elimination half-life (approximately 3 days), supporting once-daily dosing regimens for nutritional supplementation.

Tissue Distribution and Metabolism Studies

Understanding the tissue distribution of vitamin K2 is essential for elucidating its mechanisms of action in bone, vascular, and hepatic tissues. The following protocol utilizes quantitative whole-body autoradiography (QWBA) combined with LC-MS/MS to map vitamin K2 distribution:

  • Tracer Administration: Administer a single dose of deuterated vitamin K2 (e.g., [²H₇]-MK-7; 1 mg/kg) to laboratory rodents (typically rats) via oral gavage. For comparative studies, include groups receiving equivalent doses of non-deuterated vitamin K2 to account for potential isotopic effects.

  • Tissue Collection: Euthanize animals at predetermined time points (e.g., 2, 6, 12, 24, 48, 72, and 168 hours post-dose) and collect tissues of interest including liver, bone (femur), aorta, kidney, spleen, and brain. Immediately freeze tissues in hexane cooled with dry ice for QWBA or snap-freeze in liquid nitrogen for LC-MS/MS analysis.

  • Tissue Processing for LC-MS/MS: Homogenize frozen tissues in ice-cold phosphate buffer (1:4 w/v) using a bead-based homogenizer. Extract vitamin K2 species with hexane:ethyl acetate (9:1 v/v) after protein precipitation with acetonitrile. Evaporate extracts under nitrogen and reconstitute in methanol for LC-MS/MS analysis.

  • Metabolite Identification: Incubate deuterated vitamin K2 with hepatocytes or liver microsomes from relevant species (including human) to identify potential metabolites. Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition to detect and characterize metabolites based on their accurate masses and fragmentation patterns.

These distribution studies have revealed that MK-4 preferentially accumulates in bone tissue and the brain, while longer-chain menaquinones (MK-7 to MK-9) show greater hepatic retention, explaining their more potent effects on coagulation factors. The tissue-specific enrichment patterns provide insights into the different biological roles of vitamin K2 isoforms and their potential therapeutic applications beyond coagulation.

Application Protocols: Biological Mechanism Elucidation

Protein Carboxylation Activity Assessment

Vitamin K2's primary mechanism of action involves serving as an essential cofactor for the γ-glutamyl carboxylase enzyme, which activates specific vitamin K-dependent proteins (VKDPs) through carboxylation of glutamate residues. The following protocol utilizes deuterated vitamin K2 tracers to study this activation process:

  • Cell Culture Setup: Culture osteoblast-like cells (e.g., MG-63 or SaOS-2) or hepatocyte-derived cells (e.g., HepG2) in appropriate media supplemented with 10% fetal bovine serum. Seed cells in 6-well plates at a density of 2×10⁵ cells/well and allow to adhere overnight.

  • Treatment Protocol: Replace media with fresh media containing either deuterated vitamin K2 (e.g., [²H₇]-MK-7; 1-10 µM) or non-deuterated vitamin K2 at equivalent concentrations. Include warfarin (10 µM) treated positive control groups to inhibit carboxylase activity. Incubate cells for 24-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Protein Extraction and Analysis: Harvest culture media for analysis of secreted VKDPs (osteocalcin, matrix Gla protein). Lysc cells in RIPA buffer containing protease inhibitors. Determine protein concentration using BCA assay.

  • Carboxylation Status Assessment: Measure carboxylated and undercarboxylated forms of VKDPs using specific ELISA kits (e.g., Gla-osteocalcin and Glu-osteocalcin ELISA). Alternatively, implement a vitamin K deficiency ratio (VKDR) method based on hydroxyapatite binding capacity, where carboxylated osteocalcin binds to hydroxyapatite while undercarboxylated forms remain in solution.

  • Data Interpretation: Calculate the ratio of carboxylated to total VKDP to determine vitamin K2 bioactivity. Compare results between deuterated and non-deuterated treatments to confirm equivalent biological activity of the tracer.

This protocol has demonstrated that MK-7 is approximately 3-fold more potent than MK-4 in activating extrahepatic VKDPs like osteocalcin and matrix Gla protein, supporting its superior efficacy in improving bone quality and inhibiting vascular calcification at nutritional doses.

Gene Expression Regulation Studies

Beyond its classical role in carboxylation, vitamin K2 has been shown to modulate gene expression through several nuclear receptors and signaling pathways. The following protocol examines vitamin K2's effects on gene expression using deuterated tracers:

  • Cell Treatment and RNA Isolation: Treat relevant cell types (osteoblasts, chondrocytes, or vascular smooth muscle cells) with deuterated vitamin K2 (0.1-10 µM) for 6-24 hours. Include controls with non-deuterated vitamin K2 and vehicle (0.1% ethanol). Isolate total RNA using silica-membrane spin columns with DNase I treatment to remove genomic DNA contamination.

  • qRT-PCR Analysis: Synthesize cDNA from 1 µg total RNA using reverse transcriptase. Perform quantitative real-time PCR using SYBR Green or TaqMan chemistry with primers for target genes including osteocalcin (BGLAP), matrix Gla protein (MGP), osteoprotegerin (TNFRSF11B), RANKL (TNFSF11), and housekeeping genes (GAPDH, ACTB). Calculate fold-changes using the 2^(-ΔΔCt) method.

  • Pathway Analysis: For comprehensive pathway mapping, perform RNA sequencing on treated versus control cells. Prepare libraries using poly-A selection and sequence on an appropriate platform (e.g., Illumina). Analyze differential gene expression using established bioinformatics pipelines and perform pathway enrichment analysis using KEGG or Gene Ontology databases.

  • Nuclear Receptor Activation Assays: Implement reporter gene assays for specific nuclear receptors (PXR, SXR) suspected to mediate vitamin K2's gene regulatory effects. Cotransfect cells with receptor expression plasmids and corresponding reporter constructs, then treat with deuterated vitamin K2 for 24 hours before measuring luciferase activity.

These studies have revealed that vitamin K2 suppresses NF-κB activation and modulates the expression of genes involved in bone metabolism, inflammation, and oxidative stress response, providing mechanisms for its observed effects on bone density and cardiovascular health.

Analytical Methodologies

LC-MS/MS Quantification Protocols

Liquid chromatography tandem mass spectrometry (LC-MS/MS) represents the gold standard for quantification of deuterated vitamin K2 compounds and their metabolites in biological matrices. The following protocol details a robust method for simultaneous quantification of multiple vitamin K2 isoforms:

  • Sample Preparation: Add internal standard solution (e.g., ¹³C₆-MK-4) to 100-200 µL plasma or tissue homogenate. Precipitate proteins with 2 volumes of cold acetonitrile and vortex mix for 30 seconds. Extract analytes with 2 volumes of hexane:ethyl acetate (9:1 v/v) by vortexing for 10 minutes followed by centrifugation at 14,000 × g for 5 minutes. Transfer organic layer to a new tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute residue in 100 µL methanol for LC-MS/MS analysis.

  • Chromatographic Conditions: Utilize a reversed-phase C18 column (100 × 2.1 mm, 1.8 µm) maintained at 40°C. Employ a binary mobile phase consisting of (A) 5 mM ammonium formate in water and (B) methanol with a gradient elution from 80% B to 100% B over 8 minutes, hold at 100% B for 4 minutes, then re-equilibrate for 3 minutes. Maintain a flow rate of 0.3 mL/min and injection volume of 5-10 µL.

  • Mass Spectrometric Detection: Operate triple quadrupole mass spectrometer with atmospheric pressure chemical ionization (APCI) in positive ion mode. Optimize source parameters: corona current 4 µA, vaporizer temperature 400°C, ion transfer tube temperature 300°C, sheath gas pressure 35 arb, and auxiliary gas pressure 10 arb. Monitor multiple reaction monitoring (MRM) transitions for each vitamin K2 isoform and corresponding deuterated analogs.

Table: LC-MS/MS Parameters for Vitamin K2 Isoform Quantification

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Retention Time (min)
MK-4 445.3 187.1 15 6.2
[²H₇]-MK-4 452.3 194.1 15 6.2
MK-7 649.4 187.1 20 8.5
[²H₇]-MK-7 656.4 194.1 20 8.5
Matrix Gla Protein Not applicable Not applicable Not applicable Not applicable
  • Method Validation: Validate the method according to regulatory guidelines for selectivity, sensitivity, linearity (1-100 ng/mL typical range), accuracy (85-115%), precision (<15% RSD), matrix effects, and stability under various storage conditions.

This LC-MS/MS method enables simultaneous quantification of endogenous vitamin K2 levels and administered deuterated tracers, allowing researchers to calculate absolute bioavailability and endogenous pool sizes in clinical and preclinical studies.

Deuterium Metabolic Imaging (DMI)

Deuterium metabolic imaging (DMI) is an emerging magnetic resonance-based technique that enables non-invasive spatial mapping of deuterated compound distribution and metabolism in living systems. The following protocol outlines DMI application for vitamin K2 research:

  • Tracer Preparation: Prepare deuterated vitamin K2 with high isotopic enrichment at specific positions (e.g., [²H₇]-MK-7) and formulate for in vivo administration. For animal studies, typical doses range from 0.5-2.0 mg/kg administered orally or intravenously.

  • Data Acquisition: Perform DMI experiments on a preclinical or clinical MRI system equipped with deuterium (²H) capability. Use a dedicated ²H radiofrequency coil tuned to the deuterium resonance frequency (e.g., 61.4 MHz at 3T). Acquire data using a spectroscopic imaging sequence such as ²H chemical shift imaging (CSI) with the following typical parameters: TR = 200 ms, spectral width = 500 Hz, matrix size = 8×8, spatial resolution = 3-5 mm isotropic, acquisition time = 10-30 minutes.

  • Spectral Processing and Analysis: Process acquired data using appropriate spectroscopic analysis software. Apply Gaussian line broadening (5-10 Hz) and zero-filling before Fourier transformation. Phase and baseline correct spectra, then integrate peaks corresponding to deuterated vitamin K2 and its potential metabolites. Coregister DMI data with anatomical ¹H images for precise anatomical localization.

  • Quantitative Analysis: Generate metabolic maps by integrating specific deuterium signals across the imaging volume. Calculate kinetic parameters (uptake, clearance) from time-series DMI data. Compare deuterium signals from vitamin K2 with background deuterium natural abundance (approximately 10.12 mM) to determine tracer concentration in specific tissues or regions of interest.

While DMI applications for vitamin K2 research are still developing, this technique offers unique potential for non-invasive, longitudinal monitoring of vitamin K2 distribution and metabolism, particularly in bone and vascular tissues that are challenging to study through invasive sampling methods.

Data Interpretation and Integration

Kinetic Analysis and Modeling

Comprehensive kinetic analysis of deuterated vitamin K2 tracer data enables quantification of critical pharmacokinetic parameters and development of predictive physiological-based pharmacokinetic (PBPK) models. The following approach outlines standard practices for data interpretation:

  • Non-Compartmental Analysis (NCA): Calculate fundamental pharmacokinetic parameters including maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve (AUC0-t and AUC0-∞), elimination half-life (t1/2), apparent clearance (CL/F), and apparent volume of distribution (Vz/F). Compare parameters between deuterated and non-deuterated forms to identify potential kinetic isotope effects.

  • Compartmental Modeling: Develop multi-compartment models to describe vitamin K2 disposition kinetics. For MK-7, a three-compartment model with first-order absorption typically provides the best fit, reflecting rapid distribution to central compartments (plasma, liver), slower distribution to peripheral compartments (bone, vascular tissue), and very slow elimination. Estimate model parameters using nonlinear regression with appropriate weighting schemes.

  • PBPK Model Development: Construct comprehensive PBPK models incorporating tissue-specific partition coefficients, blood flow rates, and metabolic clearance pathways. Incorporate known physiological processes including enterolepatic recirculation, LDL receptor-mediated uptake, and tissue-specific bioconversion between vitamin K forms. Validate models by comparing simulated concentrations with observed data from multiple tissues.

These modeling approaches have revealed that MK-7 exhibits significantly different kinetic behavior compared to MK-4, with enterolepatic recirculation contributing to its prolonged elimination half-life and potentially explaining its superior efficacy in activating extrahepatic vitamin K-dependent proteins at nutritional doses.

Metabolic Pathway Mapping

Deuterated vitamin K2 tracers enable comprehensive mapping of metabolic pathways and identification of previously unknown biotransformation products. The following strategy outlines a systematic approach for metabolic pathway elucidation:

  • Metabolite Identification: Use high-resolution mass spectrometry to detect and characterize vitamin K2 metabolites based on accurate mass measurements (mass accuracy < 5 ppm) and characteristic fragmentation patterns. Focus on common metabolic transformations including side-chain shortening via β-oxidation, reduction of the naphthoquinone ring, glucuronidation, and sulfation.

  • Stable Isotope Labeling Patterns: Analyze retention of deuterium atoms in metabolites to deduce metabolic pathways and identify rate-limiting steps. Partial loss of deuterium suggests specific metabolic transformations, while complete retention indicates alternative pathways.

  • Pathway Reconstruction: Integrate metabolite identification data with enzyme mapping and kinetic parameters to reconstruct comprehensive metabolic pathways. Use pathway analysis software to visualize connections between metabolites and identify major versus minor pathways.

  • Cross-Species Comparison: Compare metabolic profiles across species (typically mouse, rat, dog, and human) to identify appropriate preclinical models and predict human-specific metabolism.

These metabolic mapping studies have revealed that vitamin K2 undergoes tissue-specific metabolism, with hepatic transformation primarily involving side-chain shortening and extrahepatic tissues favoring redox cycling and conjugative metabolism, explaining the isoform-specific biological activities observed in different target tissues.

The following diagram illustrates the experimental workflow for deuterated vitamin K2 research from tracer design through data interpretation:

vitamin_k2_workflow compound_design Deuterated Tracer Design synthesis Compound Synthesis compound_design->synthesis study_design Study Design synthesis->study_design sample_collection Sample Collection study_design->sample_collection sample_prep Sample Preparation sample_collection->sample_prep lc_ms_ms LC-MS/MS Analysis sample_prep->lc_ms_ms data_processing Data Processing lc_ms_ms->data_processing kinetic_modeling Kinetic Modeling data_processing->kinetic_modeling pathway_mapping Metabolic Pathway Mapping data_processing->pathway_mapping results Results Interpretation kinetic_modeling->results pathway_mapping->results

Diagram 1: Experimental workflow for deuterated vitamin K2 research applications

The following diagram illustrates the key metabolic pathways and biological targets of vitamin K2 that can be studied using deuterated tracer techniques:

vitamin_k2_pathways k2_intake Vitamin K2 Intake absorption Intestinal Absorption (with fats) k2_intake->absorption plasma_transport Plasma Transport (via LDL/HDL) absorption->plasma_transport liver Hepatic Uptake plasma_transport->liver extrahepatic Extrahepatic Tissues plasma_transport->extrahepatic liver_effects Hepatic Effects • Coagulation factors • Lipid metabolism • Glucose homeostasis liver->liver_effects bone Bone Tissue • Osteocalcin carboxylation • Osteoblast differentiation • RANKL inhibition extrahepatic->bone vessels Vascular Tissue • Matrix Gla protein activation • Calcification inhibition • VSMC protection extrahepatic->vessels metabolites Metabolites • MK-4 (via side-chain cleavage) • Conjugates (glucuronides, sulfates) • Redox products bone->metabolites vessels->metabolites liver_effects->metabolites

Diagram 2: Metabolic pathways and biological targets of vitamin K2

Conclusion

Deuterated tracer techniques represent a powerful methodology for advancing vitamin K2 research, enabling precise quantification of its absorption kinetics, tissue distribution, metabolic fate, and mechanisms of action. The protocols outlined in this document provide comprehensive guidance for implementing these techniques in both preclinical and clinical settings, with specific applications for studying vitamin K2's effects on bone metabolism, vascular health, and beyond. As research in this field continues to evolve, deuterated tracers will play an increasingly important role in elucidating the distinct biological activities of various vitamin K2 isoforms and optimizing their therapeutic applications for chronic diseases associated with aging.

preventing 6Z 10Z Vitamin K2 d7 degradation during analysis

Author: Smolecule Technical Support Team. Date: February 2026

Best Practices to Prevent Vitamin K2 Degradation

Vitamin K2 is highly susceptible to degradation by light, oxygen, and heat [1]. The following precautions are critical throughout your analytical workflow:

  • Light Protection: Perform all procedures under dim or red light and use amber glassware or wrap containers in aluminum foil to protect samples from light-induced degradation [1].
  • Oxygen Exposure: Use an inert atmosphere (such as nitrogen or argon) during evaporation steps and store samples and standards under inert gas.
  • Temperature Control: Keep samples cool. Use a cooled autosampler (e.g., 7°C) and avoid prolonged exposure to room temperature [2]. During extraction, performing steps at room temperature can help prevent thermal degradation [1].
  • Antioxidants: Adding antioxidants like Butylated Hydroxytoluene (BHT) to extraction solvents can help stabilize vitamins during processing.

Analytical Methodologies for Vitamin K2

Since a specific method for your isomer was not found, the tables below summarize validated conditions for similar compounds from the search results. You can use these as a starting point for method development.

Table 1: LC-MS/MS Conditions for Vitamin K Analysis This method was used for the simultaneous quantification of K1, MK-4, and MK-7 in human serum [2].

Parameter Specification
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Column Reversed-Phase SB-C8, 1.8 µm, 2.1 × 100 mm

| Mobile Phase | A: Water/Methanol (50/50, v/v) with 0.1% Ammonium Fluoride B: 100% Methanol with 0.1% Ammonium Fluoride | | Gradient | 85% B to 100% B over 8 minutes | | Flow Rate | 0.4 mL/min | | Column Temperature | 30°C | | Ion Source | Electrospray Ionization (ESI), positive mode | | Detection | Dynamic Multiple Reaction Monitoring (MRM) |

Table 2: HPLC Conditions for Water- and Fat-Soluble Vitamins This method demonstrates a complex gradient suitable for separating multiple vitamins, which can be adapted [3].

Parameter Specification
Analytical Technique High-Performance Liquid Chromatography (HPLC) with DAD
Column Reversed-Phase MetaChem Polaris C18-A, 5 µm, 250 mm × 2.1 mm

| Mobile Phase | A: 0.01% Trifluoroacetic Acid (TFA) in water (pH 2.9) B: 100% Methanol | | Gradient Profile | Complex gradient from 5% B to 98% B over 10 minutes, held, then back to 5% B | | Total Run Time | 35 minutes | | Flow Rate | 0.2 mL/min | | Column Temperature | 30°C | | Detection | Diode Array Detector (DAD), quantitation at specific λ max for each vitamin |

Sample Preparation Workflow

The following diagram outlines a general sample preparation workflow, incorporating key steps for stabilizing fat-soluble vitamins like Vitamin K2.

Start Start Sample Prep Protect Protect from Light (Use amber vials, foil) Start->Protect Extract Lipid Extraction Protect->Extract CleanUp Sample Clean-up (Solid-Phase Extraction) Extract->CleanUp Dry Gentle Evaporation (Under Nitrogen Stream) CleanUp->Dry Recon Reconstitute in Mobile Phase Dry->Recon Inject Inject into LC-MS Recon->Inject

Key Steps Explained:

  • Lipid Extraction: Common approaches involve liquid-liquid extraction. One study used 600 µL of n-hexane followed by 150 µL of an ethanol:methanol mixture to remove lipid-soluble matrix components [3]. Another used a 1:1 (v/v) ratio of pure acetonitrile for deproteinization [3].
  • Sample Clean-up: Solid-Phase Extraction (SPE) is highly recommended to remove interfering compounds and improve analysis quality. A C18 cartridge is typically used [3].
  • Evaporation and Reconstitution: After clean-up, the eluent is evaporated to dryness under a gentle stream of nitrogen gas (never air). The dried sample is then reconstituted in a suitable solvent, such as the initial mobile phase [3].

Frequently Asked Questions (FAQs)

Q1: Why is my Vitamin K2 signal low or inconsistent? This is most often due to degradation. First, verify that all light-protection measures are in place. Second, check that evaporation and reconstitution steps are performed under an inert atmosphere. Finally, ensure your standard solutions are fresh and properly stored.

Q2: The chromatographic peaks for my isomer are broad or poorly shaped. What can I do? Optimize the chromatographic conditions. Adjusting the gradient profile and column temperature can significantly improve peak shape. The use of ammonium fluoride in the mobile phase, as shown in Table 1, is a known approach to enhance signal and peak shape in LC-MS analysis of Vitamin K [2].

Q3: How can I improve the sensitivity of my method? Using a deuterated internal standard, such as the one you are working with, is the most effective way to correct for losses during sample preparation and improve quantitative accuracy [2]. Ensuring efficient extraction and clean-up to reduce matrix effects is also crucial.

I hope this technical guide provides a useful starting point for your analysis. Please note that these are generalized protocols, and you will need to optimize conditions specifically for the 6Z,10Z-Vitamin K2-d7 isomer.

References

improving recovery of 6Z 10Z Vitamin K2 d7 in extraction

Author: Smolecule Technical Support Team. Date: February 2026

Standard Protocol for Microbial Vitamin K2 Extraction

The following workflow and method details a common laboratory-scale process for extracting Vitamin K2 from bacterial cells, which you can adapt and refine [1].

G start Fermentation Broth a Centrifugation (6000 rpm, 10-15 min) start->a b Cell Pellet a->b c Methanol Extraction (40°C, 45 min) b->c d Centrifugation (6000 rpm, 10 min) c->d e Methanol Supernatant (Crude Extract) d->e f Liquid-Liquid Extraction (n-Hexane:Isopropanol 4:2:3 v/v) e->f g Organic Phase f->g h Rotary Evaporation (40°C, 10 min) g->h i Concentrated Extract (Reconstitute in Ethanol) h->i

Detailed Methodology [2] [1]:

  • Cell Harvesting: Centrifuge the fermentation broth at 6000 rpm for 10-15 minutes to separate the bacterial cells from the supernatant.
  • Cell Washing: Resuspend the cell pellet in distilled water and centrifuge again to remove media components.
  • Solvent Extraction: Add methanol to the cleaned cells (e.g., 100 mL per 100 mL of original culture). Mix vigorously and incubate in a 40°C water bath for 45 minutes until color is fully extracted.
  • Phase Separation: Centrifuge at 6000 rpm for 10 minutes to pellet cell debris. Recover the methanol supernatant containing the crude Vitamin K2.
  • Liquid-Liquid Extraction (for broth supernatant): If extracting from the fermentation broth supernatant directly, add a mixture of n-hexane and isopropanol (in a ratio of 4:2:3 v/v of n-hexane:isopropanol:supernatant). Incubate for 1 hour at 30°C with shaking, then centrifuge to separate the organic phase [2].
  • Concentration: Evaporate the organic solvent under reduced pressure using a rotary evaporator at 40°C. Reconstitute the dried extract in 1 mL of HPLC-grade ethanol for analysis [2].

Optimization Strategies & Parameters

Improving recovery often involves optimizing the fermentation and extraction parameters. The table below summarizes key factors and findings from recent studies.

Factor Optimal Range / Type Impact on Yield & Notes
Carbon Source Soapstock (75% v/v replacement for glycerol) 3.8-fold yield increase vs. glycerol control; cheaper alternative [2]
Agitation Rate 210 rpm Higher shear stress can improve yield in B. subtilis fermentations [2]
Extraction Solvent Methanol, or n-Hexane:Isopropanol mix Effective for cell disruption and recovery of lipophilic compounds [2] [1]
Temperature 30°C - 40°C Balances extraction efficiency and compound stability [2] [1]
Strain Selection Bacillus subtilis, Kocuria sp. Production strain determines the predominant MK homologs produced [2] [3] [1]

Frequently Asked Questions

Q1: What is the biggest challenge in producing a specific Vitamin K2 isomer like 6Z,10Z? The primary challenge is that microbial fermentation typically produces a mixture of different Vitamin K2 homologs (e.g., MK-7, MK-9) and isomers [1]. The trans-isomer is the biologically active and commonly desired form, while cis-isomers like 6Z,10Z are often considered less active [3]. Achieving high specificity for a single isomer like 6Z,10Z during fermentation is difficult, and purification becomes a critical subsequent step.

Q2: How can I confirm the identity and purity of my extracted 6Z,10Z Vitamin K2? You will need robust analytical methods for confirmation [1]:

  • HPLC: Use a C18 column with a methanol/water mobile phase and detection at 268 nm for quantification [2].
  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is essential for definitive identification and confirming the specific isomer based on its mass and fragmentation pattern [1].
  • NMR (Nuclear Magnetic Resonance): Provides detailed structural information to confirm the isomeric form [1].

Q3: My overall Vitamin K2 yield is low. What should I investigate first? First, verify your carbon source and agitation speed in fermentation [2]. Then, focus on the extraction:

  • Ensure complete cell disruption during the solvent extraction step.
  • Confirm the solvent-to-sample ratio is adequate.
  • Check that the liquid-liquid extraction is forming clean phases and that you are fully recovering the organic layer.
  • Validate that the rotary evaporation temperature is not degrading the compound.

Critical Considerations for Your Research

  • Isomer-Specific Challenges: Be aware that most published protocols, including those cited, are optimized for total Vitamin K2 (especially MK-7) yield. Purification of the specific 6Z,10Z isomer will likely require advanced chromatographic techniques (e.g., preparative HPLC) not covered in general extraction guides.
  • Analytical Verification: Do not rely on a single method for analysis. Use a combination of HPLC, LC-MS, and NMR to accurately identify and quantify your target compound amidst other MK homologs and isomers [3] [1].
  • Process Scaling: Laboratory-scale methods may not translate directly to industrial production. Parameters like solvent recovery, mixing efficiency, and heat transfer become critical at larger scales.

References

optimizing sensitivity for deuterated vitamin K2 detection

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the primary techniques for detecting deuterated Vitamin K2? The most common and effective technique is Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS). This method first separates the compound from a complex sample using high-performance liquid chromatography (HPLC) and then identifies and quantifies it based on its mass-to-charge ratio in the mass spectrometer [1]. The deuterated label provides a distinct mass signature for detection.

  • Q2: How does deuterium labeling help in Vitamin K2 detection and what is a key challenge? Deuterium labeling increases the molecular mass of Vitamin K2, allowing the mass spectrometer to easily distinguish it from its non-labeled counterpart. However, a significant challenge in mass spectrometry analysis is hydrogen-deuterium (H/D) scrambling, where the deuterium atoms randomly relocate within the molecule during fragmentation, which can obscure the original labeling sites and reduce detection specificity [2].

  • Q3: What are the key factors to optimize in HPLC for separating Vitamin K2? Optimizing the HPLC separation is critical for achieving high sensitivity. You should focus on three main parameters, often summarized by the resolution equation [3]:

    • Efficiency (N): Maximized by using columns with smaller particle sizes and reducing system extra-column volume.
    • Selectivity (α): Adjusted by changing the composition of the mobile phase (solvents, pH) or the type of column stationary phase.
    • Retention (k): Ensured by using a weaker solvent or a mobile phase pH that promotes interaction with the stationary phase. A retention factor (k) between 2 and 10 is generally desired [3].

Troubleshooting Guides

Low Signal Intensity
Symptom Possible Cause Recommended Action
Low signal-to-noise ratio, poor peak detection. Sub-optimal LC separation causing co-elution with other compounds. Re-optimize the mobile phase gradient and solvent composition. Use a UPLC system for higher resolution [4] [5].
Ion suppression in the MS source. Improve sample cleanup to remove salts and contaminants. Use stable isotope-labeled internal standards for quantification [4].
Non-optimal MS source parameters (temperature, gas flows). Perform direct infusion of the analyte to tune MS parameters like ionization voltage and source temperature for maximum response.
Poor Chromatographic Resolution
Symptom Possible Cause Recommended Action
Broad or tailing peaks; incomplete separation of Vitamin K2 forms (e.g., MK-4 vs. MK-7). Inappropriate column chemistry. Switch to a C18 reverse-phase column. Adjust mobile phase pH or organic solvent (e.g., methanol vs. acetonitrile) to improve selectivity [3].
Strongly retained compounds on the column. Implement a stronger washing step in the gradient to clean the column between runs.
Column void volume issues or operating near the solvent front. Ensure all peaks of interest are retained (k > 2). Use a pre-column to protect the analytical column [3].
Deuterium Scrambling During Fragmentation
Symptom Possible Cause Recommended Action
Loss of deuterium label localization; inconsistent fragment ion patterns. High internal energy from Collision-Induced Dissociation (CID/CAD) causing random H/D redistribution [2]. Switch to a non-ergodic fragmentation technique like Electron-Activated Dissociation (EAD) or Electron Capture Dissociation (ECD), which have been shown to achieve zero scrambling [2].
"Hot" ion flight conditions in the mass spectrometer. Use "cool" ion flight conditions as part of an EAD/ECD workflow to minimize scrambling, though this may reduce transmission efficiency [2].

Detailed Experimental Protocol

The following workflow outlines the key steps for a sensitive analysis of deuterated Vitamin K2 using LC-MS.

cluster_0 Key Optimization Areas Start: Sample Preparation Start: Sample Preparation Step 1: Protein Precipitation Step 1: Protein Precipitation Start: Sample Preparation->Step 1: Protein Precipitation Step 2: Lipid Extraction Step 2: Lipid Extraction Step 1: Protein Precipitation->Step 2: Lipid Extraction Step 3: Reconstitution in LC-MS Solvent Step 3: Reconstitution in LC-MS Solvent Step 2: Lipid Extraction->Step 3: Reconstitution in LC-MS Solvent Step 4: LC Separation Step 4: LC Separation Step 3: Reconstitution in LC-MS Solvent->Step 4: LC Separation Step 5: Ionization (ESI+) Step 5: Ionization (ESI+) Step 4: LC Separation->Step 5: Ionization (ESI+) Step 6: Mass Analysis (Q1) Step 6: Mass Analysis (Q1) Step 5: Ionization (ESI+)->Step 6: Mass Analysis (Q1) Step 7: Non-Ergodic Fragmentation (EAD) Step 7: Non-Ergodic Fragmentation (EAD) Step 6: Mass Analysis (Q1)->Step 7: Non-Ergodic Fragmentation (EAD) Step 8: Fragment Ion Analysis (Q2) Step 8: Fragment Ion Analysis (Q2) Step 7: Non-Ergodic Fragmentation (EAD)->Step 8: Fragment Ion Analysis (Q2) End: Data Interpretation End: Data Interpretation Step 8: Fragment Ion Analysis (Q2)->End: Data Interpretation LC Optimization LC Optimization LC Optimization->Step 4: LC Separation MS Optimization MS Optimization MS Optimization->Step 5: Ionization (ESI+)

Step-by-Step Methodology:

  • Sample Preparation:

    • Protein Precipitation: Add a 3:1 (v/v) ratio of cold methanol or acetonitrile to the plasma/serum sample. Vortex vigorously and centrifuge at 14,000 x g for 10 minutes [1].
    • Lipid Extraction: Transfer the supernatant and perform a liquid-liquid extraction using hexane. Evaporate the organic layer to dryness under a gentle stream of nitrogen gas.
    • Reconstitution: Reconstitute the dry extract in a 100 µL initial mobile phase composition (e.g., 80:20 methanol:water) for LC-MS injection [1].
  • LC Separation Optimization:

    • Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) for high efficiency [3] [5].
    • Mobile Phase: (A) Water with 0.1% Formic Acid; (B) Methanol with 0.1% Formic Acid.
    • Gradient:
      • 0 min: 70% B
      • 2 min: 70% B
      • 10 min: 95% B
      • 12 min: 95% B
      • 12.1 min: 70% B
      • 15 min: 70% B (re-equilibration)
    • Flow Rate: 0.3 mL/min [3] [5].
    • Column Temperature: 40 °C.
  • MS Detection Optimization:

    • Ionization: Electrospray Ionization in positive mode (ESI+).
    • Source Parameters: Adjust for maximum sensitivity for the [M+H]+ or [M+NH4]+ ion of your specific deuterated Vitamin K2 congener. Typical settings to optimize include:
      • Source Temperature: 150-300°C
      • Desolvation Gas Flow: 600-1000 L/Hr
      • Capillary Voltage: 2.5-3.5 kV
    • Mass Analysis: Use Multiple Reaction Monitoring (MRM) for the highest sensitivity and specificity. First, identify the precursor and characteristic product ions by direct infusion and full-scan MS/MS.
  • Fragmentation to Prevent Scrambling:

    • To avoid H/D scrambling and correctly locate the deuterium labels, utilize Electron-Activated Dissociation (EAD) if available on your instrument (e.g., ZenoToF 7600 platform) [2].
    • EAD provides efficient, zero-scrambling fragmentation, overcoming the limitations of traditional CID for deuterium-labeled molecules [2].

Critical MS Parameters for Vitamin K2 Congeners

This table summarizes key mass spec parameters for the most common forms of Vitamin K2. You will need to adjust these for your specific deuterated versions by adding the mass of the deuterium atoms (e.g., +1 Da per D for MK-4-d4).

Congener Precursor Ion Product Ion for MRM Proposed Fragmentation
MK-4 445.3 [M+H]+ 187.1 collisional activation CID / EAD [2]
MK-7 649.5 [M+H]+ 187.1 collisional activation CID / EAD [2]

Pathways for Further Troubleshooting

The following diagram can help you systematically diagnose the root cause of sensitivity issues.

Start: Poor Sensitivity Start: Poor Sensitivity Check Sample Prep Check Sample Prep Start: Poor Sensitivity->Check Sample Prep Check LC Performance Check LC Performance Start: Poor Sensitivity->Check LC Performance Check MS Signal Check MS Signal Start: Poor Sensitivity->Check MS Signal Low Recovery? Low Recovery? Check Sample Prep->Low Recovery? Matrix effects? Poor Peak Shape? Poor Peak Shape? Check LC Performance->Poor Peak Shape? Broad/tailing peaks? H/D Scrambling? H/D Scrambling? Check MS Signal->H/D Scrambling? Inconsistent fragments? Low Abundance? Low Abundance? Check MS Signal->Low Abundance? High noise? Action: Improve cleanup,\nuse internal standard Action: Improve cleanup, use internal standard Low Recovery?->Action: Improve cleanup,\nuse internal standard Action: Optimize column &\nmobile phase Action: Optimize column & mobile phase Poor Peak Shape?->Action: Optimize column &\nmobile phase Action: Switch to EAD Action: Switch to EAD H/D Scrambling?->Action: Switch to EAD Action: Tune source,\nuse MRM mode Action: Tune source, use MRM mode Low Abundance?->Action: Tune source,\nuse MRM mode

References

solving isomer separation challenges in vitamin K2 analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the core challenge in separating Vitamin K2 isomers? The core challenge is the separation of geometric isomers, which have identical molecular formulas and mass-to-charge ratios but differ in the spatial orientation of their side chains [1]. Standard reversed-phase HPLC often cannot resolve these. The all-trans isomer is biologically active, while cis isomers are inactive, making their separation critical for accurate potency assessment [2].

  • Which chromatographic columns are best for isomer separation? The choice of column is crucial. While C18 columns are common, they generally lack the shape selectivity needed [3].

    • C30 Columns: These are highly recommended for their enhanced shape selectivity for long-chain, hydrophobic compounds like Vitamin K2, effectively resolving cis and trans isomers of K1 and K2 [3].
    • Specialty Phases: For extremely challenging separations, such as multiple MK-7 isomers, silver-complexation chromatography (argentation chromatography) is a powerful technique. The silver ions form transient complexes with the double bonds in the isoprenoid side chain, with different strengths for cis and trans configurations, greatly enhancing separation [1].
  • What detection methods offer the required sensitivity and specificity? The choice depends on your goal. UV/Diode Array Detection (DAD) is common but cannot distinguish isomers on its own [4]. For definitive identification and high sensitivity, Mass Spectrometry (MS), particularly tandem MS (MS/MS), is the gold standard. It provides superior sensitivity and can be used to identify isomers when coupled with a separation technique that resolves them [5]. Nuclear Magnetic Resonance (NMR) is used for definitive structural elucidation of isolated isomers [1].

  • How does temperature affect the separation? Lower temperatures generally improve the selectivity of isomer separation. However, there is a trade-off, as very low temperatures can lead to broader peaks and longer analysis times. An optimal temperature, such as 20°C, is often determined empirically [3].

Troubleshooting Guides

Problem: Poor Resolution of Cis/Trans Isomers

Potential Causes and Solutions:

  • Suboptimal Stationary Phase:

    • Solution: Switch from a C18 to a C30 column [3]. The longer bonded phase provides greater selectivity for the shape differences between isomers.
    • Protocol: As demonstrated in research, use a C30 column (e.g., 3 µm, 150 mm length) with a mobile phase of 98% methanol and 2% water. Maintain the column temperature at 20°C with a flow rate of 0.65 mL/min [3].
  • Insufficient Selectivity for Complex Isomer Mixtures:

    • Solution: Employ silver-complexation chromatography [1].
    • Protocol: This typically involves using a semi-preparative HPLC system with a column that incorporates silver ions (e.g., silver-loaded silica). The mobile phase is often a gradient of hexane and ethyl acetate. The separated isomers can be collected as fractions for further identification by NMR [1].
Problem: Low Detection Sensitivity

Potential Causes and Solutions:

  • Inappropriate Detection Wavelength:

    • Solution: Vitamin K compounds have strong UV absorption. Use a diode array detector and set the monitoring wavelength to 250 nm for optimal detection [3].
  • Need for Trace-Level Quantification:

    • Solution: Transition to LC-MS/MS.
    • Protocol: Use an HPLC system coupled to a tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) source. Operate the MS in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. This method has been validated for detecting picomolar concentrations in plasma [5].

Comparison of Analytical Methods for Vitamin K2 Isomers

The table below summarizes the key techniques for analyzing Vitamin K2 isomers.

Method Key Principle Best for Isomer Separation? Sensitivity Throughput
HPLC-C30/UV-DAD [3] Enhanced shape selectivity of C30 phase; UV detection. Excellent for cis/trans pairs. Good (ng level) High
UPC2-C18 [6] UltraPerformance Convergence Chromatography (supercritical fluid). Good; rapid separation without C30 column. Good Very High (<3 mins)
HPLC-MS/MS [5] High separation power combined with mass spectrometry detection. Good (when paired with a selective column). Excellent (pg-fg level) Medium-High
Silver-Complexation HPLC [1] Complex formation with double bonds via Ag⁺ ions. Superior for multiple geometric isomers. Varies Low (Semi-preparative)
TLC-Densitometry [6] Traditional plate separation with density measurement. Limited resolution. Moderate Medium

Experimental Workflow Diagrams

For a challenging separation of multiple MK-7 geometric isomers, the following workflow using silver-complexation chromatography and NMR identification is recommended.

Start Start: Crude MK-7 Sample (Mixture of Isomers) SP1 Sample Preparation (Dissolve in suitable solvent) Start->SP1 SP2 Semipreparative Argentation HPLC (Silver-complexation chromatography) SP1->SP2 SP3 Fraction Collection (Based on UV peak) SP2->SP3 Peak detected SP4 Concentrate Fractions SP3->SP4 SP5 NMR Analysis (Configuration assignment) SP4->SP5 End End: Identified Isomers SP5->End

Workflow for MK-7 Isomer Separation and Identification

For more routine analysis of a common cis/trans pair, the following method selection workflow provides a logical path.

Start Start: Vitamin K2 Isomer Analysis Q1 Need ultra-fast analysis for QC? Start->Q1 Q2 Analyzing complex mixture with many isomers? Q1->Q2 No M1 Use UPC2 with C18 Column (Fast, solvent-efficient) [6] Q1->M1 Yes Q3 Need maximum sensitivity for bioanalysis? Q2->Q3 No M2 Use Argentation HPLC (Superior for complex separations) [1] Q2->M2 Yes M3 Use HPLC-C30 with MS/MS (High selectivity & sensitivity) [3] [5] Q3->M3 Yes M4 Use HPLC with C30 Column (Standard for cis/trans pairs) [3] Q3->M4 No

Method Selection for Vitamin K2 Isomer Analysis

References

minimizing deuterium loss in 6Z 10Z Vitamin K2 d7 storage

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Deuterium Loss

Deuterium loss, or back-exchange, occurs when labile deuterium atoms (e.g., on O-H, N-H, S-H groups) in your labeled compound revert to hydrogen by exchanging with protons from the environment, such as water vapor or protic solvents [1].

For your specific molecule, 6Z,10Z Vitamin K2 d7, the menadione ring structure suggests deuterium atoms attached to carbon are generally non-labile and stable under correct conditions. However, the stability of the entire molecule can still be influenced by its environment.

Storage and Handling Guidelines

The core strategy is to shield the compound from proton sources. Here are key parameters for storage:

Factor Recommendation Rationale
Solvent Use aprotic solvents (e.g., deuterated chloroform, benzene, DMSO-d6, acetonitrile-d3). Prevents proton sources from contacting compound [1].
Container Ensure airtight containers; use septa for vials. Protects against atmospheric moisture [2].
Temperature Store at or below -20°C. Slows kinetic processes, drastically reducing exchange rate [2].
Atmosphere Consider an inert gas blanket (Argon or Nitrogen). Displaces oxygen and moisture-laden air.
Acidity/Basicity Maintain neutral pH; avoid acidic/basic catalysts. Acid/base catalysts accelerate H/D exchange [1].

Experimental Workflow for Stability Verification

To confirm your storage conditions are effective, you can use this general workflow, adapting it for Vitamin K2.

Start Start: Prepare Sample A Aliquot 1: Initial Analysis (LC-MS or NMR) Start->A B Aliquot 2: Stress Condition (e.g., elevated temperature) Start->B C Aliquot 3: Controlled Storage (proposed protocol) Start->C F Compare Deuterium Content vs. Initial Analysis A->F Baseline D Analyze Stressed Sample (LC-MS or NMR) B->D E Analyze Stored Sample (After set time period) C->E D->F Stability E->F Long-term Success Deuterium Loss < 5%? Protocol Validated F->Success Revise Significant Loss Detected? Revise Storage Conditions F->Revise Yes Revise->B Re-test

Analytical Techniques:

  • Mass Spectrometry (MS): Most direct method. Monitor mass shift; a decrease indicates deuterium loss [2] [3] [1].
  • NMR Spectroscopy: Deuterium produces no signal in 1H-NMR. Loss is observed as increased proton signal intensity [1].

Frequently Asked Questions

What is the single most important factor for minimizing deuterium loss during storage? Using a strictly anhydrous, aprotic solvent is critical. This eliminates the most common source of protons that drive back-exchange [1].

Can I store my compound in a standard freezer? A standard freezer at -20°C is a good start, but ensure your sample is protected from condensation cycles. For maximum long-term stability, -80°C is preferred.

How can I create a moisture-free environment for handling? Use a glove box filled with an inert gas or work under a positive pressure of nitrogen or argon using standard Schlenk-line techniques when transferring samples.

References

addressing matrix effects in deuterated vitamin K2 quantification

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Matrix Effects in Vitamin K2 Analysis

Matrix effects occur when components in a sample interfere with the ionization of your analyte, leading to signal suppression or enhancement and inaccurate results. This is particularly critical when using Mass Spectrometry (MS) detection.

  • The Impact: In the context of Liquid Chromatography-Mass Spectrometry (LC-MS/MS), matrix effects can cause:
    • Suppression or Enhancement of Ionization: Co-eluting substances from the biological matrix can affect how well your vitamin K2 and its internal standard are ionized in the mass spectrometer source [1].
    • Inaccurate Quantification: Since the internal standard is also deuterated, it can experience the same matrix effect as the analyte. If the effect is severe and unaccounted for, this can compromise the integrity of your results, even with an internal standard.

The diagram below outlines the decision-making workflow for diagnosing and addressing matrix effects.

G start Suspected Matrix Effect post_column Post-column Infusion Experiment start->post_column signal_drop Observe Signal Drop/Enhancence? post_column->signal_drop yes1 Yes signal_drop->yes1 no1 No signal_drop->no1 confirm Matrix Effect Confirmed yes1->confirm other_issue Investigate Other Issues (e.g., sample preparation) no1->other_issue improve_sep Improve Chromatographic Separation confirm->improve_sep optimize_cleanup Optimize Sample Clean-up confirm->optimize_cleanup assess Re-assess Matrix Effect improve_sep->assess optimize_cleanup->assess assess->signal_drop  Iterate if needed

Troubleshooting FAQs & Guides

Here are answers to specific, high-priority issues you might encounter.

FAQ 1: My deuterated Vitamin K2 internal standard isn't fully correcting for matrix effects. What could be wrong?

This is a common issue where the deuterated internal standard (IS) does not perfectly compensate for the matrix-induced suppression or enhancement of the analyte signal.

  • Potential Cause 1: Co-eluting Matrix Components. Even with an IS, if the matrix effect is highly time-specific and there are components that affect the analyte and IS slightly differently, correction will be imperfect.
  • Solution:
    • Improve Chromatography: The primary solution is to improve the chromatographic separation to ensure the analyte and IS elute in a "clean" region of the chromatogram, away from major matrix interferences. This may involve optimizing the mobile phase gradient, using a different type of column (e.g., a sub-2µm or superficially porous particle column for higher efficiency), or adjusting the column temperature [2].
    • Enhance Sample Cleanup: Review your sample preparation protocol. Incorporating a more selective clean-up step, such as solid-phase extraction (SPE) versus simple protein precipitation, can significantly reduce the matrix load injected into the LC-MS system.

FAQ 2: How can I definitively test for and measure the extent of matrix effects in my method?

A post-column infusion experiment is the most direct way to visualize and identify regions of ion suppression/enhancement in your chromatogram.

  • Experimental Protocol:
    • Prepare Samples: Inject a blank, processed matrix extract (e.g., plasma or tissue homogenate with no analyte or IS) onto the LC column.
    • Infuse Analyte: Using a syringe pump, continuously infuse a solution of your deuterated Vitamin K2 analyte (and IS, if desired) directly into the mobile phase flow after the column and before it enters the mass spectrometer source.
    • Run the LC Gradient: Perform your standard LC separation method. The mass spectrometer is monitoring the signal of the infused analyte.
    • Interpret the Results: A stable signal indicates no matrix effects. A dip or rise in the baseline corresponds to the retention time where co-eluting matrix components are causing ion suppression or enhancement, respectively.

Experimental Protocol: Method Validation with Matrix Effect Assessment

A robust quantitative method must include a formal assessment of matrix effects during validation. Here is a detailed methodology.

1. Sample Preparation for Evaluation

  • Prepare Multiple Lots: Source at least 6 different lots of the blank biological matrix (e.g., human plasma from 6 different individuals).
  • Spike Samples: Process these blank matrices according to your protocol. Then, spike each one with known concentrations of deuterated Vitamin K2 (at Low, Medium, and High QC levels) and the internal standard after extraction (post-extraction spiking).
  • Prepare Controls: Also prepare the same QC concentrations in a pure solvent (e.g., mobile phase) without matrix.

2. LC-MS/MS Analysis

  • Analyze all post-extraction spiked samples and solvent standards in the same batch.
  • Key Instrument Parameters: While specific parameters depend on your instrument, the following table summarizes critical components based on the literature [2].
Parameter Component Consideration for Vitamin K2
Chromatography Column C18, preferably with high efficiency (e.g., sub-2µm)
Mobile Phase Methanol or Acetonitrile with Ammonium Acetate/Formate
Gradient Optimized to separate Vitamin K2 isomers and elute away from matrix interferences.
Mass Spectrometry Ionization Atmospheric Pressure Chemical Ionization (APCI) often shows lower matrix effects than Electrospray Ionization (ESI) for Vitamin K [2].
Detection Multiple Reaction Monitoring (MRM)
Internal Standard Type Stable isotope-labeled (deuterated) Vitamin K2 (Homolog)

3. Calculation and Acceptance Criteria

Calculate the Matrix Factor (MF) for each lot and QC level: MF = (Peak Area of Analyte in Post-Extraction Spiked Matrix) / (Peak Area of Analyte in Solvent)

Calculate the Internal Standard Normalized Matrix Factor (IS-MF): IS-MF = MF (Analyte) / MF (Internal Standard)

The results of your matrix effect study can be summarized for clear interpretation:

Validation Parameter Calculation / Criteria Interpretation of Results
Matrix Effect (Absolute) Matrix Factor (MF) = (Area in Matrix) / (Area in Solvent) MF = 1: No effect. MF < 1: Suppression. MF > 1: Enhancement.
IS-Normalized Matrix Factor IS-MF = MF (Analyte) / MF (IS) Acceptance: CV (%) of IS-MF across all lots ≤ 15%. This confirms the IS effectively compensates for the effect [2].

Key Workflow for Method Development

The following chart provides a high-level overview of the essential steps in developing and validating a robust LC-MS/MS method for deuterated Vitamin K2.

G step1 1. Sample Preparation (Protein Precipitation, SPE) step2 2. Chromatographic Separation (Optimize for peak shape & resolution) step1->step2 step3 3. Mass Spectrometric Detection (APCI Source, MRM Mode) step2->step3 step4 4. Internal Standard Calibration (Deuterated Vitamin K2) step3->step4 step5 5. Full Method Validation (Include matrix effect study) step4->step5

References

stability issues with 6Z 10Z Vitamin K2 d7 in biological samples

Author: Smolecule Technical Support Team. Date: February 2026

Stability-Influencing Factors & Mechanisms

The stability of Vitamin K2 in biological samples is compromised by several key factors. Understanding these is the first step in troubleshooting experimental issues.

The table below summarizes the primary culprits of Vitamin K2 degradation:

Factor Mechanism of Degradation / Instability
Light Exposure [1] Vitamin K2 is photosensitive; exposure to light causes rapid chemical decomposition.
Mineral Interactions [1] Positively charged minerals (e.g., Zinc) can interact with and reduce Vitamin K2 potency.
High pH [1] Alkaline conditions (high pH), especially in liquid formulations, compromise MK-7 stability.
Oxidation [2] Exposure to oxygen can lead to the oxidation of the naphthoquinone ring structure.
Isomeric Form [1] [3] Synthetic MK-7 often contains inactive cis-isomers, which are less stable and have low or no biological activity compared to the natural all-trans isomer.

Analytical Methodologies for Vitamin K2

Accurate measurement is key to identifying stability issues. The following workflow outlines the core steps for preparing and analyzing biological samples for Vitamin K2, highlighting steps critical for stability.

Start Biological Sample SP Sample Preparation Start->SP SP1 Homogenization & Lysis SP->SP1 SP2 Liquid-Liquid Extraction or Solid Phase Extraction (SPE) SP1->SP2 SP3 Filtration SP2->SP3 SP4 Concentration (e.g., Nitrogen Evaporation) SP3->SP4 SP5 Reconstitution SP4->SP5 Analysis Chromatographic Analysis SP5->Analysis A1 HPLC-FLD (Requires derivatization) Analysis->A1 A2 LC-MS/MS (High sensitivity & specificity) Analysis->A2 Detection Detection & Quantification A1->Detection A2->Detection

The two most relevant analytical techniques are:

  • High Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This is often the reference method (e.g., for infant formula) and is highly reproducible. It requires a post-column derivatization step to reduce Vitamin K2 so it can be detected by fluorescence [1].
  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for detecting low concentrations (e.g., in premixes or biological matrices) due to its high sensitivity, specificity, and ability to confirm the identity of the analyte based on its mass [1]. Supercritical Fluid Chromatography coupled to MS/MS (SFC-MS/MS) is an advanced, automated technique that is particularly effective at separating and detecting the correct, biologically active all-trans isomer of MK-7 [1].

Troubleshooting Guide & FAQs

This section provides direct answers to common problems, framed as a technical support FAQ.

FAQ 1: My recovery of Vitamin K2 from biological matrices is low and inconsistent. What should I check?

  • Protect from Light: Perform all sample preparation steps under yellow or red safelights or in low-light conditions. Use amber vials for sample storage and analysis [1].
  • Add Antioxidants: Incorporate antioxidants like Butylated Hydroxytoluene (BHT) into your extraction solvents to prevent oxidative degradation during homogenization and evaporation [2].
  • Optimize Extraction: Ensure complete tissue lysis (e.g., using sonication or bead beating) and use appropriate organic solvents (e.g., hexane, methylene chloride) for efficient liquid-liquid extraction. For complex matrices, Solid Phase Extraction (SPE) can provide cleaner extracts and better recovery [2].
  • Control Temperature: During concentration steps (e.g., under a stream of nitrogen), use a gentle heat source like a 30-40°C water bath to prevent overheating the analyte [2].

FAQ 2: My chromatograms show poor resolution or unexpected peaks. How can I improve method specificity?

  • Verify Isomeric Purity: The source of your Vitamin K2 standard is critical. Synthetically produced MK-7 often contains nutritionally inactive cis-isomers, which can co-elute or cause peak splitting. Use a standard derived from natural bacterial fermentation (e.g., from Bacillus subtilis), which contains the correct, stable all-trans isomer [1] [3].
  • Review Mobile Phase and Column: Ensure your LC method is optimized to separate the all-trans isomer from any potential cis-isomers or degradation products. The use of SFC, as mentioned above, can be particularly effective for this [1].
  • Clean Samples: Always filter (using a 0.22 µm or 0.45 µm syringe filter) or centrifuge your final extract before injection to remove particulates that can clog the column and cause poor peak shape [2].

FAQ 3: I am getting variable results between different sample batches (e.g., serum vs. liver). How can I improve reproducibility?

  • Use a Stable Isotope Internal Standard: This is the gold standard for correcting losses during preparation. For your work with 6Z,10Z Vitamin K2 d7, this compound itself would serve as an ideal Internal Standard for quantifying the native form. Adding it at the very beginning of sample preparation corrects for variable recovery during extraction, concentration, and injection [1].
  • Standardize Homogenization: Inconsistent tissue homogenization is a major source of variation. Control the time, speed, and temperature of homogenization across all samples.
  • Check Matrix Effects: In MS/MS analysis, ion suppression or enhancement from the sample matrix can cause variability. Use extensive sample cleanup (SPE) and the internal standard to compensate for these effects.

References

method validation for deuterated vitamin K2 assays

Author: Smolecule Technical Support Team. Date: February 2026

Method Validation Parameters for Vitamin K Assays

For any analytical method, you must validate a set of standard parameters. The table below summarizes these key parameters and typical targets based on a validated TLC-densitometry method for vitamins K1, K2, and D3, which can serve as a reference for your LC-MS/MS method development [1].

Parameter Description Acceptance Criteria (Example from TLC Method)
Specificity Ability to measure analyte unequivocally in the presence of components like matrix or impurities. The method should be specific, with clear separation of all analytes [1].
Linearity The ability of the method to produce results directly proportional to analyte concentration. Correlation coefficient ((R)) should be > 0.99 [1].
Precision The closeness of agreement between a series of measurements. Repeatability: RSD < 2.70% for all analytes [1].
Accuracy (Recovery) The closeness of agreement between the accepted reference value and the value found. Recovery should be in the range of 95.78% to 104.96% [1].
LOD & LOQ Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest detectable and quantifiable levels. Determined for each analyte; LOQ is the lowest point on the calibration curve [1].
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. The method should be robust against minor changes [1].

Experimental Protocol: Sample Preparation & Analysis

The following workflow provides a general approach for analyzing vitamin K2 from biological samples or supplements, which can be adapted for your deuterated internal standards.

cluster_solid Solid Sample (e.g., Tissue, Supplement) cluster_liquid Liquid Sample (e.g., Plasma, Serum) Start Start: Sample Preparation S1 1. Homogenization Start->S1 L1 1. Protein Precipitation (e.g., with ethanol) Start->L1 S2 2. Saponification (Alcoholic KOH, heat) S1->S2 S3 3. Liquid-Liquid Extraction (e.g., with hexane) S2->S3 IS Add Internal Standard (Deuterated Vitamin K2) S3->IS L2 2. Liquid-Liquid Extraction (e.g., with hexane) L1->L2 L2->IS Evap Evaporate to Dryness IS->Evap Recon Reconstitute in Mobile Phase Evap->Recon Analysis Instrumental Analysis (LC-MS/MS) Recon->Analysis

Troubleshooting FAQs

Here are solutions to some common issues you might encounter:

  • Problem: Low Recovery of Analyte

    • Solution: Ensure the sample matrix is thoroughly broken down. For solid samples, saponification is often a critical step to liberate vitamin K2. Optimize the time and temperature of saponification and confirm the efficiency of your liquid-liquid extraction step [1].
  • Problem: Poor Chromatographic Separation

    • Solution: Vitamin K2 isoforms (like MK-4, MK-7) have different chain lengths and require good resolution. Use a C18 reverse-phase column with a sufficient length and a gradient elution of methanol and ethanol or isopropanol to achieve separation. The mobile phase methanol-ethanol-isopropanol (15:1:4 v/v) has been successfully used in other techniques [1].
  • Problem: Inconsistent Internal Standard Response

    • Solution: This is critical for deuterated assays. Ensure the internal standard is added at the very beginning of the sample preparation process, as shown in the workflow diagram, to correct for any losses during pre-treatment. Confirm that the deuterated standard is not undergoing any unexpected degradation or exchange reactions.
  • Problem: High Background Noise in MS Detection

    • Solution: This often indicates matrix effects. Improve the cleanliness of the sample extract during the preparation phase. You may need to introduce an additional solid-phase extraction (SPE) clean-up step. Also, optimize the MS/MS parameters, focusing on the specific MRM (Multiple Reaction Monitoring) transitions for both the analyte and the deuterated internal standard.

Key Considerations for Your Research

  • Specify the Isoform: Always specify which vitamin K2 isoform you are analyzing (e.g., MK-4, MK-7), as their chemical properties and biological roles can differ significantly [2] [3] [4].
  • Matrix is Key: The sample matrix (serum, tissue, supplement) drastically influences sample preparation complexity. Plasma and serum require protein precipitation, while tissues and fortified supplements often need saponification to release the vitamin [1].
  • Internal Standard is Non-Negotiable: Using a stable isotope-labeled internal standard (like deuterated VK2) is the gold standard for achieving accurate and precise quantification in LC-MS/MS, as it corrects for recovery losses and matrix effects.

References

validating analytical methods with 6Z 10Z Vitamin K2 d7

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Validation Parameters

For researchers and scientists, the validation of an analytical method confirms that the procedure is suitable for its intended use. The following table summarizes the core parameters that should be assessed, based on established pharmaceutical guidelines [1].

Validation Parameter Definition & Purpose Recommended Protocol & Acceptance Criteria

| Calibration Curve (Linearity) | Demonstrates that the test method provides results directly proportional to analyte concentration [2]. | Protocol: Prepare at least 5 standard solutions across a specified range (e.g., 80-120% of expected concentration). Plot analyte concentration vs. instrument response [1]. Acceptance Criteria: R² ≥ 0.9990 [2] [1]. | | Accuracy | Measures the closeness of results between the test method and a true or accepted reference value [1]. | Protocol: Perform recovery studies using a placebo spiked with the analyte at multiple levels (e.g., 50%, 100%, 150% of target) in triplicate [1]. Acceptance Criteria: % Recovery of 98-102% for each level, with %RSD of recovery values not greater than 2.0% [1]. | | Precision | Degree of agreement among individual test results when the procedure is applied repeatedly. Includes repeatability and intermediate precision [1]. | Protocol (Repeatability): One analyst prepares and analyzes 10 replicate samples from a homogenous batch on the same day. Protocol (Intermediate Precision): Different analysts using different instruments perform the test on the same sample on different days [1]. Acceptance Criteria: Assay results within 97-103%, with %RSD ≤ 2.0% [1]. | | Specificity | Ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components. | Protocol: Compare chromatograms of a blank sample, a sample with potential interferents, and the pure analyte. Resolution between peaks should be clear [2]. | | Limit of Detection (LOD) | The lowest amount of analyte that can be detected, but not necessarily quantified. | Protocol: LOD = 3.3 × (SD/S), where SD is the standard deviation of the response and S is the slope of the calibration curve [1]. | | Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Protocol: LOQ = 10 × (SD/S), where SD is the standard deviation of the response and S is the slope of the calibration curve [1]. |

Example Protocol & Workflow

While a method for your exact compound was not located, the following workflow, based on a published UHPLC method for vitamins D3 and K2 (MK-4, MK-7), can serve as a technical template [2].

G cluster_runtime Runtime Details (Example [2]) start Start Method Validation sample_prep Sample Preparation • Dissolve in appropriate solvent • Prepare serial dilutions • Filter (if necessary) start->sample_prep inst_config Instrument Configuration • UHPLC System • Column: C18 (e.g., 2.1 x 100mm, 1.7µm) • Detection: PDA or MS sample_prep->inst_config seq_inject Sequence Injection • Blank Solvent • Standard Solutions • Test Samples inst_config->seq_inject rt1 Retention Times: • Calcitriol: ~2.40 min • Cholecalciferol: ~6.59 min • MK-4: ~7.06 min • MK-7: ~32.6 min data_analysis Data Analysis & Validation • Check System Suitability • Calculate LOD/LOQ • Determine Linearity, Accuracy, Precision seq_inject->data_analysis rt2 Total Run Time: >35 min end Validation Report data_analysis->end

Key Technical Details from Literature:

  • Instrumentation: The method employs Ultra-High-Pressure Liquid Chromatography (UHPLC), which provides superior resolution and speed [2].
  • Separation Challenge: Note the significant difference in retention times between MK-4 (~7 min) and MK-7 (~33 min), highlighting the need for a method capable of separating various K2 isoforms [2].
  • Method Performance: The referenced method demonstrated good recovery (>82%) and high precision (inter-day precision ≤ 3.5%) [2].

Critical Considerations for Method Development

  • Analyte Specificity: The "6Z 10Z" notation in your target compound likely refers to specific geometric isomers. This is critical because only the all-trans form of MK-7 is biologically active [3]. Your method must be able to resolve and identify these specific isomers.
  • Detection Techniques: While UV detection is common, the use of deuterated internal standards (like "d7") strongly suggests a mass spectrometry (MS) detection method is required for optimal specificity and sensitivity.
  • System Suitability: Before any validation runs, perform system suitability tests to ensure the instrument is working properly. This typically involves making five injections of a standard solution and confirming that the %RSD of the responses is within a strict limit (e.g., ≤ 2.0%) [1].

References

isotope effect in deuterated vitamin K2 biological function

Author: Smolecule Technical Support Team. Date: February 2026

Comparison: Deuterated vs. Non-deuterated Vitamin K

The table below summarizes the core findings from a human study that directly compared the plasma response to deuterium-labeled vitamin K intake [1] [2].

Parameter Deuterium-Labeled Vitamin K (²H-Phylloquinone) Implication / Conclusion
Plasma AUC (Area Under Curve) No significant difference compared to non-deuterated form after dietary depletion or repletion [1]. Vitamin K absorption is not dependent on the body's existing vitamin K status.
Effect of Age on Plasma Response Apparent 34% higher AUC in older adults was entirely attributed to higher serum triglyceride (TG) levels [1]. The observed age effect is confounded by lipids; deuterium labeling itself does not cause a differential effect based on age.
Primary Driver of Absorption Plasma response was highly correlated with serum triglyceride response (r² = 0.45) [1]. Vitamin K absorption is a predominantly lipid-driven process, not significantly altered by deuterium substitution.

The central finding is that the presence of a deuterium label did not significantly alter the absorption profile of vitamin K. The study concluded that plasma response to vitamin K intake is a "predominantly lipid-driven effect and not dependent on existing vitamin K status" [1].

Experimental Protocol for Deuterated Vitamin K Study

The data in the table comes from a well-controlled clinical trial. Here is the detailed methodology:

  • Study Design: A secondary substudy within a trial involving a crossover design with two sequential dietary phases [1] [2].
  • Participants: 42 adults (21 older, mean age 67.2; 21 younger, mean age 31.8) [1] [2].
  • Dietary Phases:
    • Depletion: 28 days of a controlled diet providing ~10 µg of phylloquinone per day.
    • Repletion: 28 days of a controlled diet providing ~500 µg of phylloquinone per day.
  • Tracer Dose: On the 23rd day of each diet phase, participants consumed a dose of deuterium-labeled phylloquinone (²H-phylloquinone) administered via collard greens [1] [2].
  • Sample Collection & Analysis: Plasma samples were collected over 72 hours. The concentration of deuterium-labeled phylloquinone was measured using high-performance liquid chromatography/mass spectrometry (HPLC/MS) to calculate the area under the curve (AUC) [1] [2].

This diagram illustrates the experimental workflow:

G Start Study Participants (Older & Younger Adults) Phase1 28-Day Dietary Phase: Vitamin K Depletion (~10 µg Phylloquinone/day) Start->Phase1 Dose1 Administer Deuterated Vitamin K Dose Phase1->Dose1 Measure1 Plasma Sampling & Analysis (HPLC/MS over 72h) Dose1->Measure1 Phase2 28-Day Dietary Phase: Vitamin K Repletion (~500 µg Phylloquinone/day) Measure1->Phase2 Dose2 Administer Deuterated Vitamin K Dose Phase2->Dose2 Measure2 Plasma Sampling & Analysis (HPLC/MS over 72h) Dose2->Measure2 Analyze Data Analysis: Compare AUC & TG Correlation Measure2->Analyze

What This Means for Deuterated Vitamin K2

Although the cited study used Vitamin K1 (phylloquinone), its findings are highly relevant to Vitamin K2 (menaquinone) for several reasons:

  • Shared Metabolic Pathway: Both K1 and K2 are fat-soluble vitamins absorbed through the same lipid-dependent pathway [3]. The finding that triglyceride levels drive absorption more than isotopic substitution likely applies to K2 as well.
  • Practical Research Utility: The lack of a significant kinetic isotope effect (KIE) means that deuterium-labeled vitamins are excellent tracers for human metabolic studies. Researchers can use them without concern that the label itself will alter the absorption kinetics being measured [1] [4].
  • Focus on Lipid Metabolism: For scientists studying Vitamin K2, the results underscore that an individual's lipid metabolism is a key variable to control for or measure, as it may have a greater impact on bioavailability than molecular subtleties.

References

Vitamin K2 Forms: Comparison of Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Form Common Source Bioavailability & Half-Life Key Experimental Findings & Clinical Evidence
MK-4 (Menaquinone-4) Animal products (eggs, meat, liver) [1] [2] Short half-life (few hours); poor bioavailability at nutritional doses [3] [4]. A 420μg single dose did not increase serum MK-4 levels, and 60μg/day for 7 days showed no significant change [5]. Requires high pharmacological doses (e.g., 1500 μg/day) to show efficacy in clinical studies [5].

| MK-7 (Menaquinone-7) | Fermented foods (e.g., natto), bacterial synthesis [1] [6] [7] | Long half-life (over 3 days); high bioavailability [3]. A 420μg single dose showed peak serum levels at 6 hours and was detectable for 48 hours; 60μg/day for 7 days significantly increased serum levels [5]. | Cardiovascular: A 3-year RCT (n=244) showed 180 μg/day MK-7 significantly improved arterial stiffness in postmenopausal women [3] [8]. Bone: Effective at nutritional doses (45-90 μg/day) for carboxylating osteocalcin [5]. |

Detailed Experimental Protocols for Key Findings

For researchers, the methodology behind the key data is critical. Here are details from two pivotal studies.

1. Protocol: Bioavailability Comparison (MK-4 vs. MK-7) This study directly compared the absorption of MK-4 and MK-7 in healthy subjects [5].

  • Study Design: Single-dose and 7-day consecutive administration studies.
  • Subjects: Healthy Japanese women (n=10 for each study).
  • Dosing:
    • Single Dose: 420 μg of MK-4 or MK-7 was administered with a standardized breakfast containing 13-17g of fat.
    • Consecutive Dose: 60 μg of MK-4 or MK-7 was administered daily for 7 days.
  • Sample Collection: Blood was drawn at multiple time points after administration (e.g., 0, 2, 4, 6, 8, 10, 24, 48, 72 hours for the single dose study).
  • Measurement: Serum MK-4 and MK-7 levels were quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after post-column reduction.

2. Protocol: Cardiovascular Endpoints RCT This clinical trial investigated the effect of MK-7 on arterial health [3] [8].

  • Study Design: Double-blind, randomized, placebo-controlled trial over 3 years.
  • Subjects: 244 healthy postmenopausal women.
  • Intervention: The treatment group received 180 μg of MK-7 (as MenaQ7) daily, while the control group received a placebo.
  • Primary Outcomes: Changes in arterial stiffness, measured via:
    • Carotid-femoral Pulse Wave Velocity (cfPWV): A gold-standard measure of aortic stiffness.
    • Carotid Artery Distensibility: Measured using ultrasound to assess the elasticity of the arterial wall.
  • Biomarker: Levels of desphospho-uncarboxylated Matrix Gla Protein (dp-ucMGP), a marker of vitamin K status, were also monitored.

Molecular Pathways of Vitamin K2 Action

Vitamin K2, primarily as MK-7, functions as a cofactor for the enzyme γ-glutamylcarboxylase. This enzyme activates specific proteins by converting glutamate (Glu) residues to γ-carboxyglutamate (Gla), which allows the proteins to bind calcium [6] [2]. The following diagram illustrates the key pathways and proteins affected.

k2_pathway cluster_legend Key: K2_Intake Vitamin K2 (MK-7) Intake K2_Reduced Vitamin K (Reduced Form) K2_Intake->K2_Reduced Absorption VKOR VKOR/Warfarin K2_Oxidized Vitamin K (Oxidized Form) VKOR->K2_Oxidized Inhibits K2_Reduced->K2_Oxidized γ-Carboxylation Reaction Osteocalcin Osteocalcin (Active, cOC) K2_Reduced->Osteocalcin Activates MGP Matrix Gla Protein (Active, cMGP) K2_Reduced->MGP Activates K2_Oxidized->K2_Reduced Vitamin K Cycle (Recycling) Bone_Health Bone Mineralization & Strength Osteocalcin->Bone_Health Binds Calcium Vascular_Health Inhibition of Vascular Calcification MGP->Vascular_Health Binds Calcium Proc Biological Process Mol Molecule Pos Beneficial Outcome Int Intervention Inhib Inhibition

Diagram: Vitamin K2 (MK-7) Activation Pathway. Vitamin K2 is a cofactor for the carboxylation and activation of key proteins like Osteocalcin and Matrix Gla Protein (MGP). Active Osteocalcin promotes bone health by incorporating calcium into bones, while active MGP inhibits soft tissue calcification by binding calcium in the vasculature. The cycle is inhibited by vitamin K antagonists like warfarin [6] [3] [2].

Insights for Researchers and Developers

Based on the compiled data, here are key points to consider:

  • Prioritize the all-trans Isomer: Evidence indicates that the biological activity of MK-7 is dependent on its configuration. The natural, fermentation-derived form is the all-trans isomer, which is highly active. In contrast, synthetic forms can contain less active or inactive cis-isomers [7] [9]. When sourcing or developing MK-7, confirming the isomeric profile is critical.
  • MK-7 is a Precursor for MK-4: Interestingly, while MK-4 itself has poor bioavailability, studies suggest that ingested MK-7 can be converted to MK-4 in extrahepatic tissues. This makes MK-7 a more effective supplier of tissue MK-4 than direct MK-4 supplementation [5] [4].
  • Address the Identified Gap: The absence of specific data on "6Z 10Z Vitamin K2 d7" in the available literature represents a knowledge gap. Further targeted investigation into this specific compound is warranted.

References

Comprehensive Comparison: Vitamin K2 vs. Vitamin K1

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key differences between vitamin K2 (with a focus on the well-researched Menaquinone-7 (MK-7) form) and vitamin K1.

Feature Vitamin K1 (Phylloquinone) Vitamin K2 (Menaquinone-7, MK-7)
Chemical Structure Phylloquinone with a phytyl side chain [1] Menaquinone with an isoprenoid side chain (7 units) [2]
Primary Dietary Sources Green leafy vegetables (spinach, kale, broccoli) [3] [4] Fermented foods (natto), animal products (cheese, egg yolk, meat) [3] [4] [2]
Bioavailability & Half-Life Lower bioavailability; shorter half-life [2] Higher bioavailability; longer half-life (~3 days) [5] [2]
Primary Biological Roles Cofactor for hepatic γ-carboxylation of clotting factors (II, VII, IX, X) [3] Cofactor for extrahepatic γ-carboxylation of proteins (Osteocalcin, MGP) [3] [2]
Key Molecular Targets Gamma-glutamyl carboxylase (GGCX) in liver [3] GGCX in bones/vessels; Pregnane X Receptor (PXR/SXR) [3] [6]
Clinical Applications Treatment of bleeding disorders, warfarin overdose [1] Investigational: bone health, vascular calcification inhibition [5] [2] [7]
Evidence from RCTs Established for coagulation [1] Growing evidence for bone & cardiovascular health [4] [5] [7]

Detailed Experimental Data and Protocols

To support the comparison, here is a summary of key experimental findings and methodologies from clinical and preclinical studies.

Clinical Trial: Vitamin K2 on Vascular Health in Dialysis Patients (VIKIPEDIA)
  • Objective: To evaluate the effect of high-dose Vitamin K2 (as MK-7) on arterial stiffness in patients with End-Stage Renal Disease (ESRD) undergoing peritoneal dialysis [5].
  • Experimental Protocol:
    • Design: Prospective, randomized, open-label, placebo-controlled trial.
    • Participants: 44 ESRD patients on peritoneal dialysis.
    • Intervention: Patients were randomized to receive either 1000 μg (1 mg) of MK-7 per day or a placebo for 1.5 years.
    • Primary Outcome: Change in arterial stiffness, measured by Pulse-Wave Velocity (PWV).
    • Key Biomarker: Plasma levels of dephosphorylated-uncarboxylated Matrix Gla Protein (dp-ucMGP), a marker of vitamin K deficiency and inactive MGP.
  • Relevant Findings: The study is based on the premise that ESRD patients have profoundly elevated dp-ucMGP levels, indicating vitamin K deficiency. The high dose of MK-7 was chosen based on previous dose-finding studies in hemodialysis patients that showed lower doses (360-463 μg/day) were sub-therapeutic in significantly reducing dp-ucMGP [5].
Clinical Trial: Vitamin K2 on Muscle Recovery (TAKEOVER)
  • Objective: To test the hypothesis that Vitamin K2 supplementation can accelerate recovery from muscle-damaging resistance exercise in young and older adults [4].
  • Experimental Protocol:
    • Design: Two-arm randomized controlled trial.
    • Participants: 80 adults (40 young ≤40y, 40 older ≥65y).
    • Intervention: Supplementation with 240 μg of Vitamin K2 (MK-7) or a placebo daily for 12 weeks.
    • Primary Outcome: Muscle strength recovery.
    • Secondary Outcomes: Pain-free range of motion, functional abilities, and markers of inflammation (e.g., IL-6) and oxidative stress [4].
  • Rationale: The trial is grounded in evidence that Vitamin K2 is a cofactor for proteins involved in inflammation and oxidative stress—two key processes in post-exercise muscle damage and recovery [4].
Preclinical Research: Gene Regulation via PXR/SXR
  • Objective: To investigate the role of Vitamin K2 as a transcriptional regulator, functioning beyond its classic role as an enzymatic cofactor [3] [6].
  • Experimental Protocol:
    • In vitro Models: Use of osteoblastic (bone-forming) cell lines.
    • Intervention: Treatment with various vitamin K forms (K1, MK-4, MK-7).
    • Key Techniques:
      • Microarray Analysis & PCR: To identify genes upregulated by Vitamin K2.
      • Ligand Binding Assays: To confirm Vitamin K2 (specifically MK-4) as a ligand for the nuclear receptor Pregnane X Receptor (PXR), also known as Steroid and Xenobiotic Receptor (SXR).
      • Pathway Inhibition: Use of Protein Kinase A (PKA) inhibitors and siRNA to dissect signaling pathways [6].
  • Key Findings:
    • Vitamin K2 (MK-4) activates PXR/SXR, leading to the expression of genes involved in bone and extracellular matrix formation.
    • MK-4 also upregulates specific target genes (e.g., GDF15, STC2) via a PKA-dependent pathway, a mechanism not observed with Vitamin K1 or MK-7. This highlights that different forms of K2 can have distinct, isoform-specific biological activities [6].

Molecular Pathways of Vitamin K2 Action

The following diagrams illustrate the key molecular pathways through which Vitamin K2 exerts its effects, highlighting its dual functionality.

k2_pathways cluster_calcium Calcium Regulation Pathway cluster_gene Gene Regulation Pathway (via PXR/SXR) K2 K2 GGCX GGCX (Carboxylase) K2->GGCX Cofactor PXR Nuclear Receptor PXR/SXR K2->PXR Ligand PKA PKA Pathway (MK-4 specific) K2->PKA Activates Osteocalcin Osteocalcin (inactive, ucOC) GGCX->Osteocalcin Activation MGP Matrix Gla Protein (inactive, dp-ucMGP) GGCX->MGP Activation cOC Carboxylated Osteocalcin (cOC, active) Osteocalcin->cOC Activation BoneCalc Calcium Deposition in Bone cOC->BoneCalc Activation cMGP Carboxylated MGP (cMGP, active) MGP->cMGP Activation VascCalc Inhibition of Vascular Calcification cMGP->VascCalc Activation GeneExp Gene Transcription PXR->GeneExp TargetGenes Target Genes: - Bone Formation - Collagen Synthesis - Detoxification Enzymes GeneExp->TargetGenes SpecificGenes Specific Genes: GDF15, STC2 PKA->SpecificGenes

Research Implications and Distinctions

  • Beyond a Co-factor: Vitamin K2, particularly the MK-4 form, exhibits hormone-like properties by directly binding to nuclear receptors (PXR/SXR) and modulating gene expression. This is a significant functional distinction from Vitamin K1 [6].
  • Form-Specific Effects: The different menaquinones (e.g., MK-4 vs. MK-7) are not identical. They may have distinct bioavailability, half-lives, and activation pathways, as seen with the MK-4-specific PKA activation [2] [6].
  • Deuterated Form Consideration: While not covered in the available literature, a deuterated Vitamin K2 would be a chemically modified version where specific hydrogen atoms are replaced with deuterium. This is typically done to slow its metabolic breakdown, potentially enhancing its half-life and efficacy. Any comparison of a deuterated K2 would build upon this foundational knowledge, focusing on its improved pharmacokinetic profile compared to standard K2.

How to Proceed with Deuterated K2 Research

Since direct data on deuterated vitamin K2 is not available in the public domain, I suggest the following steps for a comprehensive comparison:

  • Patent Literature: Search specialized databases like Google Patents, USPTO, or WIPO for patents on deuterated vitamin K2 compounds. These often contain the first disclosures of synthetic methods and preliminary biological data.
  • Metabolic Stability Assays: The primary hypothesis for deuterating a drug is to improve metabolic stability. You would need to design in vitro experiments (e.g., using liver microsomes or hepatocytes) to compare the half-life of deuterated K2 against standard K2 and K1.
  • Pharmacokinetic Studies: In vivo studies in animal models would be essential to compare key parameters like C~max~, T~max~, area under the curve (AUC), and half-life between the different forms.

References

cross validation of vitamin K2 methods using deuterated standard

Author: Smolecule Technical Support Team. Date: February 2026

A Validated LC-MS/MS Method for Vitamin K1

The most relevant protocol I found is from a 2024 study that optimized the extraction and analysis of Vitamin K1 (phylloquinone) from plants. While the analyte is K1, this method clearly demonstrates the application of a deuterated Vitamin K standard in a validated LC-MS/MS setup, which is directly relevant to your work [1].

The table below summarizes the key parameters of this validated method:

Validation Parameter Result for Phylloquinone (K1) Analysis
Linearity (R²) 0.9968 [1]
Intraday Precision (% CV) 3.95 - 5.55 [1]
Interday Precision (% CV) 5.08 - 5.84 [1]
Limit of Detection (LOD) 0.024 ng/mL [1]
Limit of Quantification (LOQ) 0.072 ng/mL [1]
Recovery >90% under optimized extraction conditions [1]
Matrix Effect Not detected; no significant interference found [1]
  • Internal Standard: The method used a deuterated vitamin K2 (menaquinone-7-D7) as the internal standard (IS) for quantifying vitamin K1. This was due to the high cost of isotope-labeled K1 standards [1].
  • Liquid Chromatography: Separation was achieved using a C18 column with a mobile phase of methanol and methyl tert-butyl ether [1].
  • Mass Spectrometry: Detection was performed using APCI(+) mass spectrometry with Multiple Reaction Monitoring (MRM). The specific MRM transitions were optimized for both the analyte and the internal standard [1].
  • Sample Preparation: The study utilized an optimized Pressurized Liquid Extraction (PLE) technique. It also highlighted the importance of standardizing sample water content, as it significantly impacted the extraction yield of vitamin K1 [1].

The following diagram outlines the core experimental workflow of this LC-MS/MS method:

workflow Sample_Prep Sample Preparation (Freeze-drying, Homogenization) PLE Pressurized Liquid Extraction (PLE) with optimized conditions Sample_Prep->PLE Internal_Std Add Internal Standard (Deuterated K2 MK-7-D7) PLE->Internal_Std LC_MSMS LC-MS/MS Analysis C18 Column, APCI(+), MRM Mode Internal_Std->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing Method_Validation Method Validation (Precision, Accuracy, LOD, LOQ) Data_Processing->Method_Validation

Key Considerations for Your Comparison Guide

Based on the available information, here are some points you may wish to explore further for your guide:

  • Focus on K2 Homologs: The validated method above analyzes K1. Your guide will need to focus on methods specific for various K2 menaquinones (like MK-4, MK-7, etc.), which may have different extraction and chromatographic behaviors [2].
  • Source of Deuterated Standards: Providers like uHPLCs list vitamin K reference standards (including K1 and K2) for use in pharmaceutical and food testing, which could be a potential source for investigational standards [3].
  • Cross-Validation Design: A robust cross-validation would typically involve comparing a new method against a reference method using the same set of samples, assessing parameters like correlation, bias, and precision. The search results do not contain a ready-made protocol for this specific aim.

How to Proceed with Your Research

Since the search results lack a direct protocol for K2 cross-validation, I suggest you:

  • Consult Specialized Databases: Use platforms like PubMed or Scopus to search specifically for "menaquinone LC-MS/MS deuterated standard" or "vitamin K2 method validation."
  • Review Articles on K2 Analysis: Look for recent review articles on vitamin K2 analytics. These often summarize and compare existing methodologies, which can be an excellent starting point for building a comparison guide.
  • Contact Standards Suppliers: Reach out to companies that specialize in isotopic standards. They often have application notes and technical data sheets that can provide detailed methodologies.

References

×

XLogP3

8.9

Hydrogen Bond Acceptor Count

2

Exact Mass

451.346767736 g/mol

Monoisotopic Mass

451.346767736 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

Explore Compound Types